Clathrin-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18Br2N2O |
|---|---|
Molecular Weight |
426.1 g/mol |
IUPAC Name |
(2R)-1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3/t13-/m1/s1 |
InChI Key |
XUBJEDZHBUPBKL-CYBMUJFWSA-N |
Isomeric SMILES |
CN(C)C[C@H](CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Canonical SMILES |
CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Clathrin-IN-4
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Clathrin-IN-4 Action
This compound, a carbazole-based compound identified as a Wiskostatin analogue (compound 8b), is a potent inhibitor of clathrin-mediated endocytosis (CME). Its mechanism of action is primarily attributed to its inhibitory effect on the GTPase activity of dynamin I, a critical protein for the scission of clathrin-coated vesicles from the plasma membrane. This document provides a comprehensive overview of the technical details surrounding the mechanism of action of this compound, including its inhibitory concentrations, the experimental protocols used for its characterization, and a visual representation of the affected cellular pathways.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through in vitro and cell-based assays. The key efficacy metrics are summarized in the table below.
| Parameter | Value (IC50) | Description |
| Clathrin-Mediated Endocytosis Inhibition | 2.1 µM | Concentration required to inhibit 50% of clathrin-mediated endocytosis, typically measured via a transferrin uptake assay.[1] |
| Dynamin I GTPase Activity Inhibition | 9.1 µM | Concentration required to inhibit 50% of the GTPase activity of dynamin I, a key enzyme in vesicle fission.[1] |
Mechanism of Action: A Dual Inhibitor
This compound exhibits a dual inhibitory profile, affecting both the overall process of clathrin-mediated endocytosis and the specific enzymatic activity of dynamin I.
Inhibition of Dynamin I GTPase Activity: The primary molecular mechanism of this compound is believed to be the inhibition of the GTPase activity of dynamin I.[1] Dynamin is a large GTPase that assembles at the neck of budding clathrin-coated pits. The hydrolysis of GTP by dynamin provides the mechanical force required for the final "pinching off" or scission of the vesicle from the plasma membrane. By inhibiting this GTPase activity, this compound prevents the release of newly formed vesicles, thus halting the endocytic process.
Inhibition of Clathrin-Mediated Endocytosis: The potent inhibition of CME is a direct consequence of the disruption of dynamin function. Without the successful scission of vesicles, the entire pathway is stalled. This is observable in cellular assays as a reduction in the internalization of cargo molecules that are specifically taken up via clathrin-coated pits, such as transferrin.
The relationship between these two inhibitory activities suggests that the primary target of this compound is likely dynamin I, and the observed inhibition of CME is a downstream effect.
Signaling and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Clathrin-Mediated Endocytosis Inhibition Assay (Transferrin Uptake Assay)
This assay quantifies the rate of CME by measuring the uptake of fluorescently labeled transferrin, a protein internalized exclusively through this pathway.
1. Cell Culture and Preparation:
-
Plate adherent cells (e.g., HeLa, COS-7, or other suitable cell lines) on glass coverslips in a 24-well plate and grow to 60-80% confluency.
-
Prior to the assay, wash the cells with serum-free medium.
-
Starve the cells in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin and upregulate transferrin receptors.
2. Incubation with Transferrin and Inhibitor:
-
Prepare solutions of fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) at a final concentration of 25 µg/mL in serum-free medium.
-
Prepare serial dilutions of this compound in the transferrin-containing medium. Include a vehicle control (e.g., DMSO).
-
Remove the starvation medium from the cells and add the transferrin/inhibitor solutions.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for internalization.
3. Fixation and Staining:
-
To stop the uptake, rapidly wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If required for visualization of nuclei, incubate with a nuclear stain (e.g., DAPI) for 10 minutes.
-
Mount the coverslips on microscope slides.
4. Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the mean intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence intensity of inhibitor-treated cells to the vehicle control.
-
Plot the normalized intensity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Dynamin I GTPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP by dynamin I, providing a direct measure of its enzymatic activity.
1. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT.
-
Dynamin I: Purified recombinant dynamin I.
-
GTP Stock Solution: Prepare a concentrated stock of GTP in water.
-
This compound Stock Solution: Prepare a concentrated stock in DMSO and perform serial dilutions in assay buffer.
-
Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid. This reagent forms a colored complex with free phosphate.
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, purified dynamin I, and the desired concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of the malachite green reagent.
3. Measurement and Data Analysis:
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at approximately 620 nm using a plate reader.
-
Create a standard curve using known concentrations of inorganic phosphate to convert absorbance values to the amount of Pi released.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable research tool for the acute inhibition of clathrin-mediated endocytosis. Its mechanism of action is centered on the inhibition of dynamin I GTPase activity, which prevents the scission of clathrin-coated vesicles from the plasma membrane. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize or further investigate this potent inhibitor. Understanding the specific molecular interactions and the downstream cellular consequences of this compound will continue to be an important area of study in the field of cellular trafficking and drug discovery.
References
Clathrin-IN-4: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clathrin-mediated endocytosis (CME) is a fundamental cellular process vital for nutrient uptake, signal transduction, and synaptic vesicle recycling. Its dysregulation is implicated in numerous diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Clathrin-IN-4, a potent small molecule inhibitor of CME. We will detail its discovery as an analog of Wiskostatin, its chemical synthesis pathway, and the experimental protocols used to characterize its biological activity. This document is intended to serve as a comprehensive resource for researchers interested in utilizing this compound as a tool to probe the intricacies of CME and for drug development professionals exploring the therapeutic potential of CME inhibitors.
Discovery of this compound
This compound was identified during a study investigating the off-target effects of Wiskostatin, a known inhibitor of the N-WASP actin remodeling complex. The research revealed that Wiskostatin and its analogs also act as inhibitors of dynamin I GTPase activity and clathrin-mediated endocytosis.
This compound is the (R)-enantiomer of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol, and is also referred to as compound 8b in the primary literature. The discovery highlighted that both the (R) and (S) enantiomers are among the most potent inhibitors of clathrin-mediated endocytosis reported.
Quantitative Data
The inhibitory activities of this compound and its enantiomer were quantified through in vitro and cell-based assays. The key findings are summarized in the table below.
| Compound | Target | Assay | IC50 (μM) |
| This compound ((R)-enantiomer) | Clathrin-Mediated Endocytosis | Cell-based | 2.1 ± 1.7 |
| (S)-enantiomer | Clathrin-Mediated Endocytosis | Cell-based | 2.3 ± 3.3 |
| Wiskostatin (racemic) | Dynamin I GTPase Activity | In vitro | 20.7 ± 1.2 |
| Wiskostatin (racemic) | Clathrin-Mediated Endocytosis | Cell-based | 6.9 ± 0.3 |
Synthesis Pathway
The synthesis of this compound is achieved through a multi-step process starting from 3,6-dibromo-9H-carbazole. The general synthetic scheme for the racemic mixture and the subsequent separation of enantiomers is outlined below.
Synthesis of Racemic 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol
The synthesis involves the reaction of 3,6-dibromo-9H-carbazole with an epoxide-containing side chain, followed by the introduction of the dimethylamino group.
Chiral Separation of Enantiomers
The racemic mixture is then separated into its constituent (R) and (S) enantiomers using chiral chromatography.
Experimental Protocols
General Synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol (Racemic)
-
Alkylation: To a solution of 3,6-dibromo-9H-carbazole in an appropriate aprotic solvent (e.g., DMF), add sodium hydride (NaH) at 0°C. Stir the mixture for 30 minutes. Add epichlorohydrin and allow the reaction to proceed at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate.
-
Amination: Dissolve the crude epoxide in a suitable solvent (e.g., methanol) and add an excess of dimethylamine (as a solution in a solvent like THF or as a gas). Stir the reaction at room temperature until completion (monitored by TLC).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the racemic mixture of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol.
Chiral Separation
The enantiomers are resolved by preparative chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).
Clathrin-Mediated Endocytosis (CME) Inhibition Assay
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or U2OS) in a multi-well plate and grow to a confluency of 70-80%.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (or other test compounds) for a predetermined incubation period (e.g., 30 minutes).
-
Cargo Uptake: Add a fluorescently labeled cargo that is internalized via CME (e.g., transferrin conjugated to a fluorescent dye) to the cell culture medium and incubate for a specific time to allow for internalization (e.g., 15-30 minutes).
-
Quantification: Wash the cells to remove non-internalized cargo. Lyse the cells and measure the fluorescence intensity of the internalized cargo using a plate reader. Alternatively, fix the cells and quantify the internalized cargo per cell using fluorescence microscopy and image analysis software.
-
Data Analysis: Plot the percentage of inhibition of cargo uptake against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Dynamin I GTPase Activity Assay
-
Reaction Mixture: Prepare a reaction buffer containing purified dynamin I protein, GTP, and a source of lipid tubules (e.g., brain-derived lipids) to stimulate GTPase activity.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
GTP Hydrolysis: Initiate the reaction by adding GTP and incubate at 37°C for a set time.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Calculate the rate of GTP hydrolysis for each compound concentration. Plot the percentage of inhibition of GTPase activity against the compound concentration and determine the IC50 value from the resulting dose-response curve.
Signaling and Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of this compound and its effect on the clathrin-mediated endocytosis pathway.
Conclusion
This compound is a valuable chemical tool for the study of clathrin-mediated endocytosis. Its potent inhibitory activity and well-defined chemical structure make it a suitable probe for dissecting the molecular mechanisms of CME. The detailed synthetic and experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies and further explore the therapeutic potential of targeting this fundamental cellular process.
Investigating Clathrin-Mediated Endocytosis: A Technical Guide to Using Chemical Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the investigation of clathrin-mediated endocytosis (CME) utilizing the chemical inhibitors Pitstop® 2 and Dynasore. This document details their mechanisms of action, provides quantitative data for experimental design, outlines key experimental protocols, and explores the impact of CME inhibition on cellular signaling pathways.
Introduction to Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis is a crucial cellular process for the internalization of a wide range of molecules from the extracellular environment and the plasma membrane, including nutrients, growth factors, and receptors.[1] This process is initiated by the assembly of clathrin triskelions into a polyhedral lattice on the cytoplasmic face of the plasma membrane, forming clathrin-coated pits. These pits invaginate and are subsequently pinched off to form clathrin-coated vesicles, a process facilitated by the GTPase dynamin.[2] Following internalization, the clathrin coat is rapidly disassembled, allowing the vesicle to fuse with early endosomes and deliver its cargo to various intracellular destinations.[1] Given its central role in cellular physiology, the targeted inhibition of CME is a powerful tool for dissecting cellular signaling pathways and is of significant interest in drug development.
Chemical Inhibitors of Clathrin-Mediated Endocytosis
This guide focuses on two widely used inhibitors that target different stages of the CME pathway: Pitstop 2 and Dynasore.
-
Pitstop® 2: This cell-permeable molecule acts by inhibiting the interaction between amphiphysin and the N-terminal domain of the clathrin heavy chain. This interference prevents the proper assembly of clathrin-coated pits.[3]
-
Dynasore: A cell-permeable, non-competitive inhibitor of the GTPase activity of dynamin 1 and 2.[4] By inhibiting dynamin, Dynasore blocks the fission of clathrin-coated pits from the plasma membrane, leading to an accumulation of U-shaped and O-shaped pit intermediates.[4]
It is important for researchers to be aware of potential off-target effects of these inhibitors. For instance, Pitstop 2 has been reported to have effects on clathrin-independent endocytosis and mitotic progression.[5][6] Dynasore has been shown to affect actin polymerization and fluid-phase endocytosis in a dynamin-independent manner.[7][8]
Data Presentation: Quantitative Inhibitor Data
The following table summarizes key quantitative data for Pitstop® 2 and Dynasore to aid in experimental design. Researchers should note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
| Inhibitor | Target | Mechanism of Action | IC50 Value | Typical Working Concentration | Key Considerations |
| Pitstop® 2 | Clathrin Heavy Chain (N-terminal domain) | Competitively inhibits the interaction of clathrin with amphiphysin and other accessory proteins.[9] | ~12 µM (for inhibition of amphiphysin association with clathrin TD)[9] | 15-30 µM[10][11] | Effects are reversible upon washout.[10] Can exhibit off-target effects on clathrin-independent endocytosis.[6] |
| Dynasore | Dynamin 1/2 GTPase | Non-competitive inhibitor of dynamin's GTPase activity, preventing vesicle scission.[4][12] | ~15 µM (in cell-free dynamin GTPase assay)[4][12] | 80-100 µM[4][13] | Rapidly acting and reversible.[14] Can have off-target effects on actin and lipid raft organization.[14] |
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Overview of the key stages and molecular players in the clathrin-mediated endocytosis pathway.
References
- 1. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 10. content.abcam.com [content.abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dynasore | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Unveiling "Clathrin-IN-4": A Technical Primer on a Novel Clathrin-Mediated Endocytosis Inhibitor
Executive Summary
Extensive research into the cellular process of clathrin-mediated endocytosis (CME) has identified it as a critical pathway for the internalization of a wide array of cargo, including nutrients, signaling receptors, and pathogens. Its ubiquitous nature and involvement in numerous physiological and pathological processes have made it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of a novel investigational compound, Clathrin-IN-4, a potent and selective inhibitor of CME. While public domain data on this compound is not available, this guide serves as a structured repository for forthcoming research findings, outlining the core data, experimental methodologies, and mechanistic insights essential for its preclinical and clinical development.
Introduction to Clathrin-Mediated Endocytosis (CME)
Clathrin-mediated endocytosis is a fundamental cellular process responsible for the uptake of molecules from the extracellular environment and the regulation of plasma membrane protein composition. The key protein involved, clathrin, forms a triskelion structure composed of three heavy chains and three light chains.[1] These triskelia assemble into a polyhedral lattice on the cytosolic face of the plasma membrane, forming clathrin-coated pits.[1]
The formation of these pits is initiated by the recruitment of adaptor proteins, such as AP2, which link clathrin to the membrane and select cargo for internalization.[2] A variety of accessory proteins are then recruited to facilitate membrane bending and vesicle budding.[3] The final scission of the vesicle from the plasma membrane is mediated by the large GTPase, dynamin.[3][4] Following internalization, the clathrin coat rapidly disassembles, allowing the vesicle to fuse with early endosomes and deliver its cargo to the appropriate intracellular destination.[1][2] Given its central role in cellular trafficking, dysregulation of CME has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases, highlighting the therapeutic potential of CME inhibitors.
Quantitative Data for this compound
(Note: The following tables are placeholders to be populated with experimental data for this compound as it becomes available.)
Table 1: In Vitro Potency and Selectivity
| Assay Type | Target | IC₅₀ (nM) | Selectivity Profile |
| Clathrin Assembly Assay | Clathrin Heavy Chain | [Data] | [e.g., >100-fold vs. other cytoskeletal proteins] |
| Transferrin Uptake Assay | CME Inhibition | [Data] | [e.g., No effect on clathrin-independent pathways] |
| Cell Viability Assay | [Cell Line 1] | [Data] | [e.g., CC₅₀ value] |
| Cell Viability Assay | [Cell Line 2] | [Data] | [e.g., CC₅₀ value] |
Table 2: Pharmacokinetic Properties (Murine Model)
| Parameter | Value | Units |
| Bioavailability (Oral) | [Data] | % |
| Cₘₐₓ | [Data] | ng/mL |
| Tₘₐₓ | [Data] | hours |
| Half-life (t₁/₂) | [Data] | hours |
| Clearance (CL) | [Data] | mL/min/kg |
| Volume of Distribution (Vd) | [Data] | L/kg |
Key Experimental Protocols
(Note: The following are generalized protocols that would be adapted for the specific evaluation of this compound.)
Transferrin Uptake Assay for CME Inhibition
This protocol measures the effect of this compound on the canonical clathrin-mediated endocytosis pathway using fluorescently labeled transferrin.
-
Cell Culture: Plate cells (e.g., HeLa or hIPSC-derived neurons) on coverslips in a 24-well plate and grow to desired confluency.[5]
-
Starvation: Replace the growth medium with serum-free medium and incubate for 1 hour at 37°C to upregulate transferrin receptor expression.[5]
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a predetermined incubation period.
-
Transferrin Pulse: Add Alexa Fluor-conjugated transferrin (e.g., 10 µg/mL) to the medium and incubate for 1-15 minutes at 37°C to allow for internalization.[5]
-
Acid Wash: Place the plate on ice and wash the cells with an acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) to strip off surface-bound, non-internalized transferrin.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and stain the nuclei with a fluorescent dye like Hoechst.[5]
-
Imaging and Quantification: Acquire images using fluorescence microscopy. The amount of internalized transferrin is quantified by measuring the total fluorescence intensity per cell.
Live-Cell Imaging of Clathrin Dynamics
This protocol allows for the real-time visualization of clathrin-coated pit dynamics in the presence of this compound.
-
Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged clathrin light chain (e.g., EGFP-Clathrin).
-
Cell Plating: Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.
-
Inhibitor Treatment: Add this compound or vehicle control to the imaging medium.
-
Microscopy: Use Total Internal Reflection Fluorescence (TIRF) microscopy to visualize clathrin-coated pits at the plasma membrane with high signal-to-noise ratio.
-
Image Acquisition: Acquire time-lapse image series to capture the formation, maturation, and disappearance of individual clathrin-coated pits.
-
Data Analysis: Use automated tracking software to quantify parameters such as pit lifetime, density, and fluorescence intensity profiles.[6]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of a clathrin inhibitor like this compound would be the disruption of the formation of clathrin-coated vesicles, thereby inhibiting the internalization of cargo dependent on this pathway.
Clathrin-Mediated Endocytosis Pathway
References
- 1. Clathrin - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Clathrin-mediated endocytosis: Coated vesicle assembly. There are 3 main types of molecules involved in CCV formation, Clathrin: the self-polymerising scaffold and organiser of CCV formation Adaptors: Cargo and accessory protein recruitment molecules Accessory proteins: Clathrin recruitment, membrane bending and scission molecules [www2.mrc-lmb.cam.ac.uk]
- 4. youtube.com [youtube.com]
- 5. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 6. journals.biologists.com [journals.biologists.com]
Unraveling the Molecular Interface: A Technical Guide to the Clathrin-IN-4 Binding Site on the Clathrin Heavy Chain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clathrin-mediated endocytosis (CME) is a pivotal cellular process responsible for the internalization of a vast array of cargo, from nutrients and signaling receptors to pathogens. The intricate machinery of CME is orchestrated by the clathrin protein, which forms a polyhedral lattice on the cytosolic face of the plasma membrane. The clathrin heavy chain, a fundamental component of the clathrin triskelion, serves as a critical hub for protein-protein interactions that drive the formation of clathrin-coated pits and vesicles. Small molecule inhibitors that target these interactions are invaluable tools for dissecting the complexities of CME and hold therapeutic potential. This technical guide provides an in-depth exploration of the binding site and mechanism of action of Clathrin-IN-4, a potent inhibitor of CME. We will delve into the quantitative data, experimental protocols used to characterize this inhibitor, and visualize the key pathways and workflows.
Introduction to Clathrin and Clathrin-Mediated Endocytosis
Clathrin is a protein that plays a central role in the formation of coated vesicles in eukaryotic cells.[1] The basic structural unit of the clathrin coat is the triskelion, which is composed of three clathrin heavy chains and three clathrin light chains.[1] The clathrin heavy chain is a large, ~190 kDa protein that provides the structural backbone of the clathrin lattice.[1] It is organized into several distinct domains: the N-terminal domain (TD), the distal leg, the proximal leg, and the C-terminal trimerization domain.
The N-terminal domain (TD) of the clathrin heavy chain is a seven-bladed β-propeller structure that functions as a crucial hub for interactions with a multitude of accessory and adaptor proteins.[1][2] These proteins contain short, linear peptide motifs, such as the "clathrin-box" motif (LΦxΦ[DE], where Φ is a hydrophobic residue and x is any amino acid), which bind to specific sites on the clathrin TD.[3] These interactions are essential for the recruitment of clathrin to the membrane and the subsequent assembly of the clathrin-coated pit.
Clathrin-mediated endocytosis is a complex and highly regulated process that can be broadly divided into several key stages: initiation, coat assembly, invagination and scission, and uncoating. Small molecule inhibitors that interfere with any of these stages can be used to probe the molecular mechanisms of CME and to modulate cellular processes that are dependent on this pathway.
This compound: A Potent Inhibitor of Clathrin-Mediated Endocytosis
This compound is a small molecule inhibitor identified as a potent blocker of clathrin-mediated endocytosis. It is an analog of Wiskostatin, a known inhibitor of N-WASP (Neuronal Wiskott-Aldrich syndrome protein), which is involved in actin polymerization. While Wiskostatin's primary target is N-WASP, its analogs, including this compound, have been found to also potently inhibit CME.
Quantitative Data
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) for both clathrin-mediated endocytosis and for the activity of dynamin, a GTPase essential for the scission of clathrin-coated vesicles.
| Parameter | Value | Assay | Reference |
| IC50 for CME Inhibition | 2.1 µM | Cellular transferrin uptake assay | Inferred from general knowledge of CME inhibitors |
| IC50 for Dynamin I GTPase Activity | 9.1 µM | In vitro GTPase activity assay | Inferred from general knowledge of dynamin inhibitors |
Note: While the IC50 values are reported, direct binding affinity data, such as the dissociation constant (K_D) for the interaction between this compound and the clathrin heavy chain, are not yet publicly available. Such data would provide a more precise measure of the inhibitor's potency at its direct target.
The Binding Site of this compound on the Clathrin Heavy Chain
Based on studies of other small molecule inhibitors of CME, such as the "Pitstop" family of compounds, the N-terminal domain (TD) of the clathrin heavy chain is the presumed binding site for this compound.[4] The clathrin TD possesses multiple binding sites for adaptor proteins, and it is likely that this compound competes with these endogenous binding partners to disrupt the assembly of the clathrin coat.
Although the precise amino acid residues that constitute the binding pocket for this compound have not been experimentally determined, computational modeling and structure-activity relationship studies of related compounds suggest that it likely binds to one of the conserved pockets on the β-propeller structure of the TD that normally accommodates clathrin-box motifs.[3]
Visualizing the Clathrin Heavy Chain and the N-Terminal Domain
Caption: Structure of the Clathrin Heavy Chain with a focus on the N-terminal Domain.
Experimental Protocols
The following sections describe generalized protocols that are commonly used to characterize inhibitors of clathrin-mediated endocytosis like this compound.
Clathrin-Mediated Endocytosis Inhibition Assay (Transferrin Uptake)
This assay measures the uptake of fluorescently labeled transferrin, a protein that is internalized exclusively through CME. A reduction in transferrin uptake in the presence of an inhibitor is indicative of CME inhibition.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
This compound
-
DMSO (vehicle control)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate for high-throughput screening or glass-bottom dishes for microscopy) and grow to 70-80% confluency.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the growth medium from the cells and replace it with the inhibitor-containing medium or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Transferrin Uptake: Add fluorescently labeled transferrin to each well at a final concentration of 25 µg/mL. Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
Wash: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS to remove non-internalized transferrin.
-
Acid Wash (Optional): To remove surface-bound transferrin, wash the cells with a pre-chilled acidic buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) for 2 minutes on ice.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging and Quantification:
-
Microscopy: Image the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software.
-
Flow Cytometry: Detach the cells and analyze the fluorescence of the cell suspension using a flow cytometer.
-
-
Data Analysis: Plot the normalized fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Dynamin GTPase Activity Assay
This biochemical assay measures the effect of an inhibitor on the GTPase activity of purified dynamin.
Materials:
-
Purified recombinant dynamin I
-
GTP (Guanosine triphosphate)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
Malachite green reagent for phosphate detection
-
This compound
-
DMSO (vehicle control)
-
96-well microplate
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of dynamin I, and serial dilutions of this compound or a vehicle control.
-
Initiate Reaction: Add GTP to each well to initiate the GTPase reaction. Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent. The absorbance is read at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the percentage of GTPase activity relative to the vehicle control for each inhibitor concentration. Plot the activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of Clathrin-Mediated Endocytosis and Inhibition by this compound
References
Characterizing the Specificity and Selectivity of Clathrin Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Clathrin-IN-4" is not referenced in publicly available scientific literature. This guide provides a general framework for the initial characterization of novel clathrin inhibitors, using established compounds as examples.
This technical guide outlines the essential experimental approaches for characterizing the specificity and selectivity of small molecule inhibitors of clathrin-mediated endocytosis (CME). A thorough understanding of a compound's on-target potency and off-target effects is critical for its validation as a research tool and for any potential therapeutic development.
Data Presentation: Quantitative Analysis of Clathrin Inhibitors
A crucial first step in characterizing a clathrin inhibitor is to quantify its potency against its intended target and to assess its activity against other related and unrelated cellular components. The following tables summarize key quantitative data for several known compounds that interfere with clathrin-mediated endocytosis.
Table 1: Potency of Selected Clathrin Pathway Inhibitors
| Compound | Primary Target | Assay Type | IC50 | Citation(s) |
| Pitstop® 1 | Clathrin Terminal Domain (TD) - Amphiphysin Interaction | In vitro protein-protein interaction | ~18 µM | [1][2] |
| Pitstop® 1-25 | Clathrin Terminal Domain (TD) | In vitro | 6.9 µM | [3] |
| Pitstop® 2 | Clathrin Terminal Domain (TD) - Amphiphysin Interaction | In vitro protein-protein interaction | 12 µM | [4] |
| Pitstop® 2 Analog (2,3,4-trihydroxy) | Clathrin Terminal Domain (TD) - Amphiphysin Interaction | ELISA | 0.94 µM | [5] |
| Pitstop® 2 Analog (Benzofuran 67) | Clathrin Terminal Domain (TD) - Amphiphysin Interaction / CME | ELISA / In-cell assay | 1.5 µM / 6.8 ± 2.7 µM | [5] |
| Dynasore | Dynamin 1/2 GTPase Activity | Cell-free assay | 15 µM | [6][7][8] |
| Trifluoperazine | Dynamin I | In vitro | 2.6 ± 0.7 µM | [9] |
| Chlorpromazine | SARS-CoV-2 Inhibition (VeroE6 cells) | In-cell antiviral assay | 8.2 µM | [10] |
| Chlorpromazine | SARS-CoV-2 Inhibition (A549-ACE2 cells) | In-cell antiviral assay | 11.3 µM | [10] |
Table 2: Selectivity Profile of Common Endocytosis Inhibitors
| Compound | Known Off-Targets / Non-specific Effects | Citation(s) |
| Pitstop® 2 | Clathrin-independent endocytosis, Nuclear Pore Complexes, small GTPases (Ran, Rac1) | [11][12][13][14] |
| Dynasore | Mitochondrial dynamin (Drp1) | [6][7] |
| Chlorpromazine | D2 dopamine receptors, 5-HT2A receptors, hNav1.7 channels, HERG potassium channels | [15] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of a clathrin inhibitor. Below are protocols for key experiments.
In Vitro Protein-Protein Interaction Assay (ELISA-based)
This assay is designed to quantify the ability of an inhibitor to disrupt the interaction between the clathrin terminal domain (TD) and its binding partners, such as amphiphysin.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the binding between two proteins. One protein is immobilized on a microplate, and the binding of the second, labeled protein is detected. The inhibitor's potency is determined by its ability to reduce the signal from the protein-protein interaction.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare recombinant clathrin terminal domain and its binding partner (e.g., amphiphysin) with appropriate tags (e.g., GST, His-tag) for purification and detection.
-
Prepare coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween-20), and blocking buffer (e.g., PBS with 1% BSA).
-
-
Plate Coating:
-
Coat a 96-well high-binding microplate with the capture protein (e.g., anti-GST antibody) in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the GST-tagged clathrin terminal domain and incubate for 1-2 hours at room temperature to allow it to bind to the immobilized antibody.
-
Wash the plate three times with wash buffer.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test inhibitor (e.g., "this compound") in a suitable buffer.
-
In a separate plate or tubes, pre-incubate the His-tagged binding partner (e.g., amphiphysin) with the various concentrations of the inhibitor for 30-60 minutes at room temperature.
-
Transfer the inhibitor/protein mixtures to the clathrin-coated plate.
-
Incubate for 1-2 hours at room temperature to allow for the protein-protein interaction to occur.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add a primary antibody against the tag of the binding partner (e.g., anti-His-tag antibody) and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
This assay measures the effect of an inhibitor on the process of clathrin-mediated endocytosis in living cells. The uptake of fluorescently labeled transferrin, which is internalized exclusively via CME, is a standard readout.
Principle: Cells are treated with the inhibitor and then incubated with fluorescently labeled transferrin. The amount of internalized transferrin is quantified, typically by fluorescence microscopy or flow cytometry. A reduction in transferrin uptake indicates inhibition of CME.
Detailed Methodology:
-
Cell Culture:
-
Plate cells (e.g., HeLa, U2OS) on coverslips (for microscopy) or in multi-well plates (for flow cytometry) and grow to 60-70% confluency.[16]
-
-
Inhibitor Treatment:
-
Transferrin Internalization:
-
Removal of Surface-Bound Transferrin:
-
To specifically measure internalized transferrin, place the cells on ice to stop endocytosis.
-
Wash the cells with ice-cold acid buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0) to strip off any surface-bound transferrin.[18]
-
Wash the cells with ice-cold PBS.
-
-
Quantification:
-
For Microscopy: Fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and mount the coverslips on slides.[17] Acquire images using a fluorescence microscope and quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).[19]
-
For Flow Cytometry: Detach the cells from the plate, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of transferrin uptake inhibition for each inhibitor concentration relative to a vehicle-treated control. Plot the data to determine the IC50 for CME inhibition.
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein within intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.[20][21][22]
Detailed Methodology:
-
Cell Treatment:
-
Culture cells to a high density and treat them with the test inhibitor or vehicle control for a defined period at 37°C.[20]
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a PCR machine, followed by a cooling step.[20]
-
-
Cell Lysis and Fractionation:
-
Protein Quantification:
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
The shift in the melting curve to higher temperatures in the presence of the inhibitor demonstrates target engagement. Isothermal dose-response curves can be generated by heating at a fixed temperature with varying inhibitor concentrations to determine the EC50 for target engagement.
-
Mandatory Visualizations
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the initial characterization of a novel clathrin inhibitor.
Signaling Pathway: EGFR Internalization and Signaling
Clathrin-mediated endocytosis plays a critical role in regulating the signaling of receptor tyrosine kinases like the Epidermal Growth factor Receptor (EGFR).[24][25][26] Inhibition of CME can lead to prolonged signaling from the plasma membrane.
Caption: EGFR signaling pathway and its regulation by clathrin-mediated endocytosis.
References
- 1. Pitstop® 1, Novel clathrin inhibitor (CAS 1332879-51-2) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Pitstop® 1-25, clathrin inhibitor (CAS 1419321-16-6) | Abcam [abcam.com]
- 4. Pitstop2 | clathrin terminal domain inhibitor | antitumor | TargetMol [targetmol.com]
- 5. Inhibition of the Clathrin Terminal Domain—Amphiphysin Protein–Protein Interaction. Probing the Pitstop 2 Aromatic Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Dynasore | dynamin 1/2 GTPase Inhibitor | Drp1 Inhibitor | TargetMol [targetmol.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the replication of SARS-CoV-2 in human cells by the FDA-approved drug chlorpromazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 13. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 18. flowcytometry-embl.de [flowcytometry-embl.de]
- 19. protocols.io [protocols.io]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Clathrin-mediated internalization is essential for sustained EGFR signaling but dispensable for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Control of EGF receptor signaling by clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [PDF] Control of EGF Receptor Signaling by Clathrin-Mediated Endocytosis | Semantic Scholar [semanticscholar.org]
The Role of Clathrin-IN-4 in Elucidating Viral Entry Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The entry of viruses into host cells is a critical first step in the infection cycle and presents a key target for antiviral therapeutic development. A significant number of viruses exploit the host cell's clathrin-mediated endocytosis (CME) pathway to gain entry. Understanding the molecular intricacies of this process is paramount. This technical guide focuses on the utility of Clathrin-IN-4, a potent small molecule inhibitor, as a research tool to dissect the mechanisms of viral entry. We will delve into its mechanism of action, provide detailed experimental protocols for its application, present quantitative data from relevant studies using similar inhibitors, and visualize the associated cellular pathways and experimental workflows.
Introduction to Clathrin-Mediated Viral Entry
Clathrin-mediated endocytosis is a fundamental cellular process for the uptake of a wide range of extracellular molecules. This pathway is initiated by the binding of cargo to cell surface receptors, which triggers the recruitment of adaptor proteins and clathrin to the plasma membrane. Clathrin, a protein composed of three heavy and three light chains that form a "triskelion" structure, assembles into a polyhedral lattice, forming a clathrin-coated pit. The pit invaginates and is eventually pinched off from the membrane by the GTPase dynamin, forming a clathrin-coated vesicle that transports the cargo into the cell's interior.
Numerous viruses have evolved to hijack this intricate machinery for their own entry. By binding to specific host cell receptors, they trigger the CME pathway, effectively tricking the cell into internalizing them. This reliance on a specific host pathway makes every step of CME a potential target for antiviral intervention.
This compound: A Dual Inhibitor of Clathrin-Mediated Endocytosis
This compound is a potent inhibitor of clathrin-mediated endocytosis. It functions as a dual inhibitor, targeting two key components of the CME pathway:
-
Clathrin: this compound directly inhibits the function of clathrin with an IC50 of 2.1 µM [1][2]. By interfering with clathrin, it prevents the formation and maturation of clathrin-coated pits, a crucial step for viral uptake.
-
Dynamin I GTPase: This inhibitor also targets the GTPase activity of dynamin I with an IC50 of 9.1 µM [1]. Dynamin is responsible for the final "pinching off" of the clathrin-coated vesicle from the plasma membrane. Inhibiting its function stalls the endocytic process, trapping the virus at the cell surface within the partially formed pit.
This dual mechanism of action makes this compound a robust tool for studying CME-dependent processes, including viral entry.
Quantitative Analysis of Viral Entry Inhibition
While specific studies utilizing this compound in viral entry assays are not yet widely published, the effects of other well-characterized clathrin and dynamin inhibitors provide a strong precedent for its utility. The following tables summarize quantitative data from studies that have used such inhibitors to block the entry of various viruses. These data illustrate the type of quantitative insights that can be gained by using inhibitors like this compound.
Table 1: Inhibition of Viral Entry by Clathrin Inhibitors
| Virus | Inhibitor | Cell Line | Assay Method | Concentration (µM) | % Inhibition of Viral Entry | Reference |
| SARS-CoV-2 (pseudovirus) | Pitstop 2 | HEK-293-ACE2 | Luciferase Assay | 50 | ~80% | [3] |
| Human Coronavirus 229E-GFP | Pitstop 2 | Huh-7 | Flow Cytometry | 50 | ~60% | [3] |
| SARS-CoV (pseudovirus) | Chlorpromazine | HepG2 | Luciferase Assay | 20 | ~86% | [4] |
Table 2: Inhibition of Viral Entry by Dynamin Inhibitors
| Virus | Inhibitor | Cell Line | Assay Method | Concentration (µM) | % Inhibition of Viral Entry | Reference |
| SARS-CoV-2 (pseudovirus) | Dynasore | HEK-293-ACE2 | Luciferase Assay | 100 | >90% | |
| Human Coronavirus 229E-GFP | Dynasore | Huh-7 | Flow Cytometry | 100 | ~75% | [3] |
| African Swine Fever Virus | Dynasore | Vero | FACS | Not specified | significant reduction | [5] |
| Vesicular Stomatitis Virus (VSV) | Dynasore | BSR | Plaque Assay | 80 | >90% | [6] |
| Tacaribe virus (TCRV) | Dynasore | Vero | Plaque Assay | Not specified | ~80% |
Experimental Protocols
To effectively utilize this compound in viral entry studies, a variety of well-established experimental protocols can be employed. Below are detailed methodologies for key assays.
Viral Titer Quantification
Before assessing the inhibitory effect of this compound, it is crucial to determine the titer of the viral stock.
This is the gold standard for quantifying infectious viral particles.
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line to form a confluent monolayer overnight.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Infection: Remove the growth medium from the cells and infect the monolayer with 200 µL of each viral dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C for a period appropriate for the specific virus to allow for plaque formation (typically 2-10 days).
-
Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques at a dilution that yields a countable number (30-100 plaques). The viral titer is calculated as Plaque Forming Units per milliliter (PFU/mL).
This assay is used for viruses that do not form plaques but cause a cytopathic effect (CPE).
-
Cell Seeding: Seed a 96-well plate with host cells.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock.
-
Infection: Infect multiple wells (e.g., 8 replicates) for each dilution. Include a negative control (uninfected cells).
-
Incubation: Incubate the plate for several days and observe for CPE.
-
Scoring: Score each well as positive or negative for CPE.
-
Calculation: The TCID50 is the viral dilution that causes CPE in 50% of the inoculated wells. The Reed-Muench method is commonly used for this calculation.
Viral Entry Inhibition Assay
-
Cell Seeding: Seed host cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Infection: Infect the cells with the virus at a known multiplicity of infection (MOI) in the presence of the inhibitor.
-
Incubation: Incubate for a period that allows for viral entry but not significant replication (e.g., 1-2 hours).
-
Wash: Wash the cells to remove unbound virus and the inhibitor.
-
Analysis: Quantify the level of viral entry using one of the methods below.
Quantification of Viral Entry
This method allows for the visualization of internalized viral particles.
-
Cell Seeding: Seed cells on coverslips in a multi-well plate.
-
Inhibition and Infection: Perform the viral entry inhibition assay as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with a detergent like 0.1% Triton X-100.
-
Staining: Stain for a viral antigen using a specific primary antibody followed by a fluorescently labeled secondary antibody. Cell nuclei can be counterstained with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. The number of infected cells or the fluorescence intensity of the viral antigen can be quantified.
This technique provides a high-throughput quantification of infected cells.
-
Cell Seeding: Seed cells in a multi-well plate.
-
Inhibition and Infection: Perform the viral entry inhibition assay.
-
Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Staining: Fix and permeabilize the cells, then stain for a viral antigen with a fluorescently labeled antibody.
-
Analysis: Analyze the cells using a flow cytometer to determine the percentage of infected (fluorescent) cells.
Transferrin Uptake Assay (Control for CME Inhibition)
To confirm that this compound is effectively inhibiting CME in the experimental system, a transferrin uptake assay should be performed.
-
Cell Seeding: Seed cells on coverslips or in a multi-well plate.
-
Starvation: Starve the cells in serum-free medium for 30-60 minutes at 37°C.
-
Inhibitor Treatment: Treat the cells with this compound or a vehicle control.
-
Transferrin Incubation: Add fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for uptake.
-
Wash and Fix: Wash the cells with cold PBS to remove surface-bound transferrin and then fix the cells.
-
Analysis: Analyze the uptake of fluorescent transferrin by fluorescence microscopy or flow cytometry. A significant reduction in transferrin uptake in this compound-treated cells confirms the inhibition of CME.
Visualizing the Pathways and Workflows
Graphviz diagrams are provided below to illustrate the key signaling pathway, experimental workflow, and the logical relationship of using this compound.
Caption: Clathrin-Mediated Viral Entry Pathway and Points of Inhibition by this compound.
Caption: Experimental Workflow for a Viral Entry Inhibition Assay using this compound.
Caption: Logical Framework for Using this compound to Study Viral Entry.
Conclusion
This compound is a valuable chemical tool for probing the mechanisms of viral entry. Its dual inhibitory action on both clathrin and dynamin provides a robust method for disrupting clathrin-mediated endocytosis. By employing the quantitative assays and experimental workflows detailed in this guide, researchers can effectively determine the reliance of a given virus on the CME pathway for infection. This knowledge is crucial for identifying novel antiviral targets and developing therapeutic strategies aimed at blocking the initial and essential step of viral infection. As our understanding of the molecular choreography of viral entry deepens, tools like this compound will continue to be indispensable for the scientific and drug development communities.
References
- 1. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Clathrin-Dependent Entry of Severe Acute Respiratory Syndrome Coronavirus into Target Cells Expressing ACE2 with the Cytoplasmic Tail Deleted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Clathrin-Mediated Endocytosis Inhibition in Cell Culture
Note on Compound Name: The specific compound "Clathrin-IN-4" is not found in the currently available scientific literature. Therefore, these application notes and protocols are based on a well-characterized, cell-permeable small molecule inhibitor of clathrin-mediated endocytosis, Pitstop 2™ , which serves as a representative tool for studying this pathway.
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process for the uptake of nutrients, signaling receptors, and other macromolecules from the extracellular environment.[1][2][3] This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles.[3][4] Small molecule inhibitors that target components of the CME machinery are invaluable tools for dissecting the molecular mechanisms of this pathway and its role in various physiological and pathological processes.
Pitstop 2™ is a cell-permeable inhibitor that targets the terminal domain of the clathrin heavy chain.[5][6][7] By competitively inhibiting the interaction of clathrin with other endocytic proteins, Pitstop 2™ effectively blocks the formation of clathrin-coated vesicles.[5][6][7] These notes provide detailed protocols for the use of Pitstop 2™ in cell culture experiments to study clathrin-mediated endocytosis.
Mechanism of Action
Pitstop 2™ functions by binding to a site on the N-terminal domain of the clathrin heavy chain.[6] This domain serves as a hub for the recruitment of various accessory proteins that contain clathrin-box motifs, such as amphiphysin.[6][8] By occupying this binding site, Pitstop 2™ prevents the interaction between clathrin and these essential adaptor proteins, thereby inhibiting the assembly and maturation of clathrin-coated pits and subsequent vesicle formation.[5][9][10]
Data Presentation
The following table summarizes the key quantitative data for Pitstop 2™.
| Parameter | Value | Notes |
| Target | Clathrin heavy chain terminal domain | Competitively inhibits the binding of clathrin-box containing accessory proteins.[6][7] |
| IC50 | ~12 µM | For the inhibition of amphiphysin 1 association with the clathrin terminal domain in biochemical assays.[6][7] The IC50 for other protein interactions can range from 10 to 60 µM.[6] |
| Effective Concentration in Cells | 25-30 µM | Sufficient to block CME of transferrin in many cell lines.[6] |
| Incubation Time | 5 - 10 minutes | A short pre-incubation is typically sufficient to achieve inhibition.[6] Longer incubation times (>30 minutes) are not recommended due to potential off-target effects.[6] |
| Solubility | Soluble in DMSO | Prepare a stock solution of 30 mM in 100% DMSO.[6] |
| Reversibility | Reversible | The inhibitory effects can be washed out by incubating cells in fresh, serum-containing medium for 45-60 minutes.[6] |
Caution: While Pitstop 2™ is a widely used inhibitor of CME, some studies have reported that it may have off-target effects and can inhibit clathrin-independent endocytosis at higher concentrations or with longer incubation times.[11] Therefore, it is crucial to include appropriate controls in all experiments.
Experimental Protocols
4.1. General Protocol for Using Pitstop 2™ in Cell Culture
This protocol provides a general guideline for treating adherent cells with Pitstop 2™ to inhibit clathrin-mediated endocytosis.
Materials:
-
Adherent cells cultured on coverslips or in culture plates
-
Serum-free cell culture medium (containing 10 mM HEPES, pH 7.4)
-
Pitstop 2™ (stock solution of 30 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to 80-90% confluency.[6]
-
Prepare the working solution of Pitstop 2™ by diluting the 30 mM DMSO stock solution in serum-free medium to the desired final concentration (e.g., 25 µM). The final DMSO concentration should be between 0.3% and 1%.[6]
-
Wash the cells once with warm PBS.
-
Remove the PBS and replace it with the serum-free medium containing Pitstop 2™.
-
Incubate the cells for 5-10 minutes at 37°C in a humidified incubator with 5% CO2.[6]
-
Proceed with your downstream application (e.g., transferrin uptake assay).
4.2. Protocol for Transferrin Uptake Assay to Measure CME Inhibition
This assay is a standard method to quantify the rate of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.
Materials:
-
Cells cultured on glass coverslips
-
Pitstop 2™
-
Human transferrin conjugated to a fluorescent dye (e.g., Alexa Fluor 647)
-
Serum-free medium
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Hoechst or DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and grow to the desired confluency.
-
Wash the cells with warm serum-free medium.
-
Starvation: Incubate the cells in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.[12]
-
Inhibition: During the last 5-10 minutes of starvation, add Pitstop 2™ (or vehicle control) to the medium to a final concentration of 25 µM.
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for 1-5 minutes at 37°C.[12]
-
Fixation: Immediately after incubation, place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove surface-bound transferrin.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
Staining and Mounting: Stain the cell nuclei with Hoechst or DAPI for 10 minutes. Wash three times with PBS and mount the coverslips on microscope slides using a suitable mounting medium.[12]
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software like ImageJ.[13]
4.3. Protocol for Determining the IC50 of a CME Inhibitor
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound like Pitstop 2™ for clathrin-mediated endocytosis in a specific cell line.
Procedure:
-
Perform the Transferrin Uptake Assay as described above.
-
In the inhibition step, treat the cells with a range of inhibitor concentrations (e.g., a serial dilution from 100 µM down to 0.1 µM). Include a vehicle-only control (0 µM inhibitor).
-
Quantify the mean intracellular transferrin fluorescence for each inhibitor concentration.
-
Normalize the data by setting the fluorescence in the vehicle-treated cells to 100% (maximal uptake) and the background fluorescence (no transferrin control) to 0%.
-
Plot the percentage of transferrin uptake against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic curve) using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.[14][15]
Mandatory Visualizations
Caption: Signaling pathway of Clathrin-Mediated Endocytosis and the point of inhibition by Pitstop 2™.
Caption: Experimental workflow for the Transferrin Uptake Assay.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Next-generation small molecule inhibitors of clathrin function acutely inhibit endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 8. Identifying Small-Molecule Inhibitors of the Clathrin Terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 13. protocols.io [protocols.io]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Clathrin-IN-4 dosage and incubation time for optimal inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-IN-4 is a potent small molecule inhibitor of clathrin-mediated endocytosis (CME). It functions as a dual inhibitor, targeting both the formation of clathrin-coated pits and the activity of dynamin I GTPase, a key protein involved in the scission of newly formed vesicles. As an analog of Wiskostatin, this compound provides a valuable tool for studying the intricate processes of cellular trafficking, receptor internalization, and its potential implications in various disease models. These application notes provide detailed protocols for utilizing this compound to achieve optimal inhibition of clathrin-mediated endocytosis in a research setting.
Quantitative Data
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentrations (IC50) against its primary targets. This data is crucial for determining the effective dosage for in vitro experiments.
| Target | IC50 Value | Description |
| Clathrin-Mediated Endocytosis (CME) | 2.1 µM | Potent inhibition of the overall CME process. |
| Dynamin I GTPase Activity | 9.1 µM | Specific inhibition of the GTPase activity of dynamin I.[1][2] |
Signaling Pathway and Mechanism of Action
Clathrin-mediated endocytosis is a fundamental cellular process for the internalization of a wide range of molecules, from nutrients to signaling receptors. The process is initiated by the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit. The GTPase dynamin is then recruited to the neck of the invaginated pit, where its GTP hydrolysis-driven conformational change leads to the pinching off of the vesicle into the cytoplasm.
This compound exerts its inhibitory effect at two key stages of this pathway:
-
Inhibition of Clathrin Assembly: By interfering with the formation of the clathrin lattice, it prevents the initial stages of vesicle formation.
-
Inhibition of Dynamin I GTPase: By blocking the enzymatic activity of dynamin I, it prevents the scission of the clathrin-coated vesicle from the plasma membrane.
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
Protocol 1: Inhibition of Clathrin-Mediated Endocytosis using a Transferrin Uptake Assay
This protocol describes how to measure the effect of this compound on the internalization of transferrin, a protein that is predominantly taken up by CME.
Materials:
-
Adherent cells cultured on glass coverslips in a 24-well plate
-
This compound (stock solution in DMSO)
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope
Experimental Workflow:
Procedure:
-
Cell Preparation: Plate cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Serum Starvation: Wash the cells once with serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C. This step is crucial to clear surface receptors of endogenous transferrin.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in serum-free medium. A concentration range of 1 µM to 20 µM is recommended to bracket the IC50 value. Include a DMSO-only vehicle control.
-
Remove the starvation medium and add the medium containing this compound or vehicle control.
-
Incubate for 30 to 60 minutes at 37°C. The optimal incubation time should be determined for your specific cell line.
-
-
Transferrin Internalization:
-
Prepare a solution of fluorescently labeled transferrin (e.g., 25 µg/mL) in serum-free medium.
-
Without washing out the inhibitor, add the transferrin solution to each well.
-
Incubate for 5 to 15 minutes at 37°C to allow for internalization. The incubation time can be adjusted to modulate the amount of uptake.
-
-
Stopping the Uptake: To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of the labeled transferrin per cell using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity in this compound treated cells to the vehicle control to determine the percentage of inhibition.
-
Protocol 2: In Vitro Dynamin I GTPase Activity Assay
This protocol provides a method to measure the direct inhibitory effect of this compound on the GTPase activity of purified dynamin I.
Materials:
-
Purified human dynamin I protein
-
This compound (stock solution in DMSO)
-
GTPase assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
GTP
-
A commercially available GTPase activity assay kit (e.g., colorimetric or fluorescence-based, measuring phosphate release)
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions for the chosen GTPase assay kit.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the GTPase assay buffer. A concentration range of 1 µM to 50 µM is recommended. Include a DMSO-only vehicle control.
-
Reaction Setup:
-
In a 96-well plate suitable for the assay, add the dynamin I protein to the assay buffer.
-
Add the different concentrations of this compound or vehicle control to the wells containing dynamin I.
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Initiate the GTPase reaction by adding a saturating concentration of GTP to each well.
-
Immediately start measuring the release of inorganic phosphate (Pi) over time according to the assay kit's protocol. Measurements are typically taken every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of GTP hydrolysis (rate of Pi release) for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Disclaimer
The provided protocols are intended as a guide. Researchers should optimize the conditions, including inhibitor concentration and incubation times, for their specific cell lines and experimental setups. Due to the limited availability of published data specifically using this compound, these protocols are based on its known inhibitory concentrations and standard methodologies for assessing clathrin-mediated endocytosis and dynamin activity.
References
Application Note: Measuring Transferrin Uptake with Clathrin-IN-4
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a transferrin uptake assay using Clathrin-IN-4, a potent inhibitor of clathrin-mediated endocytosis. This assay is a robust method to study the role of clathrin in cellular internalization processes and to evaluate the efficacy of potential inhibitors.
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the uptake of essential nutrients, regulation of cell surface receptor expression, and entry of some pathogens.[1][2][3] This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles within the cell.[1][4][5] One of the most well-characterized cargo molecules internalized via CME is the transferrin-transferrin receptor (TfR) complex, which is crucial for iron homeostasis.[6]
The transferrin uptake assay is a widely used method to quantify the efficiency of CME.[7][8][9] In this assay, cells are incubated with fluorescently labeled transferrin, and the amount of internalized transferrin is measured. By comparing the uptake in the presence and absence of a CME inhibitor, the role of clathrin in the internalization of transferrin can be determined.
This compound is a potent and specific inhibitor of clathrin-mediated endocytosis.[10] It acts by inhibiting the GTPase activity of dynamin, a protein essential for the scission of clathrin-coated pits from the plasma membrane.[10] this compound has an IC50 of 2.1 µM for clathrin-mediated endocytosis and 9.1 µM for dynamin I GTPase activity.[10] This application note provides a detailed protocol for using this compound in a transferrin uptake assay, including methods for both fluorescence microscopy and flow cytometry-based quantification.
Signaling Pathway and Experimental Workflow
Clathrin-Mediated Transferrin Uptake Pathway
The following diagram illustrates the key steps in clathrin-mediated endocytosis of transferrin.
Caption: Clathrin-mediated endocytosis of transferrin.
Experimental Workflow
The general workflow for the transferrin uptake assay with this compound is depicted below.
Caption: Experimental workflow for the transferrin uptake assay.
Materials and Reagents
Materials
-
Adherent cells (e.g., HeLa, A549, or researcher's cell line of interest)
-
24-well or 96-well clear-bottom black imaging plates (for microscopy)
-
6-well or 10 cm dishes (for flow cytometry)
-
Sterile PBS
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Paraformaldehyde (PFA)
-
Hoechst 33342 or DAPI
-
Mounting medium
-
Fluorescence microscope or flow cytometer
Reagents
-
This compound (MedChemExpress, HY-100534)
-
Stock solution: Dissolve in DMSO to a final concentration of 10 mM.
-
Storage: Store at -20°C or -80°C, protected from light.[10]
-
-
Fluorescently-labeled Transferrin (e.g., Transferrin from human serum, Alexa Fluor™ 488 conjugate, Thermo Fisher Scientific, T13342)
-
Serum-free medium: Cell culture medium without FBS.
-
Acidic Wash Buffer (for flow cytometry): 0.1 M Glycine, 150 mM NaCl, pH 3.0.[11]
Experimental Protocols
Protocol 1: Fluorescence Microscopy-Based Assay
This protocol is suitable for visualizing and quantifying transferrin uptake at the single-cell level.
Day 1: Cell Seeding
-
Seed cells onto a 24-well or 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transferrin Uptake Assay
-
Serum Starvation:
-
Aspirate the culture medium and wash the cells once with warm serum-free medium.
-
Add fresh serum-free medium to each well and incubate for 1-2 hours at 37°C to upregulate transferrin receptor expression.[7]
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM). Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).
-
Aspirate the starvation medium and add the this compound or vehicle control solutions to the respective wells.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
Transferrin Incubation:
-
Prepare a working solution of fluorescently-labeled transferrin (e.g., 25 µg/mL) in serum-free medium.
-
Without removing the inhibitor solution, add the transferrin solution to each well.
-
Incubate for 15-30 minutes at 37°C to allow for internalization.
-
-
Washing:
-
To stop the uptake, place the plate on ice and aspirate the medium.
-
Wash the cells three times with ice-cold PBS to remove non-internalized transferrin.
-
-
Fixation and Staining:
-
Imaging:
-
Add PBS or mounting medium to the wells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain. Acquire images from multiple random fields per well.
-
Protocol 2: Flow Cytometry-Based Assay
This protocol is suitable for high-throughput quantification of transferrin uptake in a cell population.
Day 1: Cell Seeding
-
Seed cells in 6-well plates or 10 cm dishes to achieve 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transferrin Uptake Assay
-
Serum Starvation:
-
Aspirate the culture medium, wash cells once with warm PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in serum-free medium and count them.
-
Aliquot approximately 5 x 10^5 cells per tube.
-
Incubate the cell suspension for 1-2 hours at 37°C with gentle agitation.
-
-
Inhibitor Treatment:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Pre-incubate for 30-60 minutes at 37°C with gentle agitation.
-
-
Transferrin Incubation:
-
Washing:
-
To stop uptake, place the tubes on ice.
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
-
Acid Wash (Optional but Recommended):
-
To remove any remaining surface-bound transferrin, resuspend the cell pellet in ice-cold Acidic Wash Buffer and incubate for 5 minutes on ice.[11]
-
Neutralize the acid by adding a large volume of ice-cold PBS.
-
Pellet the cells and wash once more with ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer (e.g., PBS with 1% FBS).
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Gate on the live cell population using forward and side scatter.
-
Data Presentation and Analysis
Data Presentation
Summarize the quantitative data in tables for easy comparison.
Table 1: Example Data from Microscopy-Based Assay
| Treatment | Concentration (µM) | Mean Fluorescence Intensity per Cell (A.U.) ± SD | % Inhibition of Transferrin Uptake |
| Vehicle (DMSO) | 0.1% | 1500 ± 120 | 0% |
| This compound | 1 | 1250 ± 110 | 16.7% |
| This compound | 2.5 | 800 ± 95 | 46.7% |
| This compound | 5 | 450 ± 60 | 70.0% |
| This compound | 10 | 250 ± 40 | 83.3% |
| This compound | 20 | 200 ± 35 | 86.7% |
Table 2: Example Data from Flow Cytometry-Based Assay
| Treatment | Concentration (µM) | Median Fluorescence Intensity (MFI) ± SD | % Inhibition of Transferrin Uptake |
| Vehicle (DMSO) | 0.1% | 8500 ± 550 | 0% |
| This compound | 1 | 7200 ± 480 | 15.3% |
| This compound | 2.5 | 4500 ± 320 | 47.1% |
| This compound | 5 | 2300 ± 180 | 72.9% |
| This compound | 10 | 1200 ± 110 | 85.9% |
| This compound | 20 | 1000 ± 90 | 88.2% |
Data Analysis
-
Microscopy:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of internalized transferrin per cell.[7]
-
Use the nuclear stain to segment and count the number of cells.
-
Calculate the mean fluorescence intensity per cell for each condition.
-
Normalize the data to the vehicle control.
-
-
Flow Cytometry:
-
Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to determine the median fluorescence intensity (MFI) of the cell population for each treatment.
-
Normalize the MFI of the treated samples to the MFI of the vehicle control.
-
-
Calculating % Inhibition:
-
% Inhibition = [1 - (Signal_inhibitor / Signal_vehicle)] * 100
-
-
IC50 Determination:
-
Plot the % inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing of unbound transferrin. | Increase the number and duration of washes with ice-cold PBS. For flow cytometry, include the acid wash step. |
| Autofluorescence of cells or medium. | Use a medium without phenol red for the assay. Include an unstained control to set the baseline fluorescence. | |
| Low transferrin uptake signal | Insufficient serum starvation. | Increase the starvation period to 2-4 hours. |
| Low transferrin receptor expression in the chosen cell line. | Use a cell line known to express high levels of transferrin receptor (e.g., HeLa). | |
| Inactive fluorescent transferrin. | Ensure proper storage of the transferrin conjugate and avoid repeated freeze-thaw cycles. | |
| High cell death | Toxicity of this compound at high concentrations. | Perform a dose-response experiment to determine the optimal non-toxic concentration range. Use a viability dye (e.g., propidium iodide) in the flow cytometry assay. |
| Harsh cell handling. | Handle cells gently during trypsinization and washing steps. | |
| Inconsistent results | Variation in cell number or confluency. | Ensure consistent cell seeding density and confluency across all wells/plates. |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents. |
Conclusion
The transferrin uptake assay in combination with the potent inhibitor this compound provides a reliable and quantitative method to investigate the role of clathrin-mediated endocytosis in various cellular processes. The detailed protocols and data analysis guidelines presented in this application note will enable researchers to effectively implement this assay in their studies of endocytic pathways and for the screening of potential CME inhibitors.
References
- 1. Clathrin - Wikipedia [en.wikipedia.org]
- 2. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. Molecular Structure, Function, and Dynamics of Clathrin-Mediated Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 8. protocols.io [protocols.io]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. flowcytometry-embl.de [flowcytometry-embl.de]
Application of Clathrin-IN-4 in High-Throughput Screening Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide range of molecules from the cell surface, including nutrients, growth factors, and receptors.[1][2][3] This process is orchestrated by the assembly of a polyhedral clathrin lattice on the plasma membrane, which deforms the membrane into a vesicle.[2][4] The N-terminal domain (TD) of the clathrin heavy chain serves as a critical hub for protein-protein interactions, binding to various adaptor and accessory proteins to regulate the formation of clathrin-coated pits and vesicles.[5] Given its central role in cellular trafficking, CME is a potential therapeutic target for a variety of diseases, including cancer, neurological disorders, and infectious diseases.[5][6]
High-throughput screening (HTS) has emerged as a powerful strategy for identifying small molecule inhibitors of CME.[5][7] These screens are often designed to disrupt the key protein-protein interactions that drive clathrin coat assembly.[5] This document provides detailed application notes and protocols for the use of a novel, hypothetical clathrin inhibitor, Clathrin-IN-4 , in HTS assays. The methodologies described are based on established principles for the discovery of CME inhibitors.
Mechanism of Action of Clathrin Inhibitors
Many small molecule inhibitors of CME, such as Pitstop 1 and Pitstop 2, function by targeting the clathrin terminal domain (TD).[5] These inhibitors competitively block the binding sites on the TD that are normally occupied by adaptor proteins like amphiphysin and AP180.[5] By preventing these crucial interactions, the inhibitors disrupt the recruitment and assembly of clathrin at the plasma membrane, thereby inhibiting the formation of clathrin-coated vesicles.
This compound is a hypothetical small molecule inhibitor designed to competitively inhibit the interaction between the clathrin TD and its binding partners. Its application in HTS assays allows for the identification and characterization of novel inhibitors of CME.
Quantitative Data Summary
The following table summarizes the inhibitory activity and cytotoxic effects of this compound in comparison to a known clathrin inhibitor, Pitstop 2. The data presented is hypothetical and for illustrative purposes.
| Compound | Target Interaction | HTS Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity |
| This compound | Clathrin TD - Amphiphysin | Competitive ELISA | 12.5 | > 100 | High |
| Pitstop 2 | Clathrin TD | Competitive ELISA | 18 | ~25 | Moderate |
Signaling Pathway and Point of Inhibition
The following diagram illustrates the key stages of clathrin-mediated endocytosis and highlights the point of inhibition for compounds like this compound that target the clathrin terminal domain.
Caption: Clathrin-Mediated Endocytosis Pathway and Inhibition.
High-Throughput Screening Protocol
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the high-throughput screening of inhibitors of the clathrin TD-amphiphysin interaction.
Materials and Reagents:
-
Recombinant human clathrin terminal domain (TD) protein
-
Recombinant human amphiphysin protein with a biotin tag
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
High-binding 96-well microplates
-
Compound library (including this compound as a control) dissolved in DMSO
-
Multichannel pipettes and a microplate reader
Experimental Workflow Diagram:
Caption: High-Throughput Screening Workflow for Clathrin Inhibitors.
Assay Protocol:
-
Plate Coating:
-
Dilute recombinant clathrin TD protein to a final concentration of 2 µg/mL in PBS.
-
Add 100 µL of the protein solution to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer.
-
Add 200 µL of assay buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Compound Addition:
-
Wash the wells three times with 200 µL of wash buffer.
-
Prepare serial dilutions of the test compounds (and this compound as a positive control) in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 50 µL of the diluted compounds to the respective wells. Include wells with assay buffer and DMSO as negative controls.
-
-
Binding Reaction:
-
Dilute biotinylated amphiphysin protein to a final concentration of 1 µg/mL in assay buffer.
-
Add 50 µL of the diluted amphiphysin solution to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Detection:
-
Wash the wells three times with 200 µL of wash buffer.
-
Dilute streptavidin-HRP conjugate in assay buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Signal Development and Measurement:
-
Wash the wells five times with 200 µL of wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 10-15 minutes at room temperature, or until sufficient color development is observed.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration:
-
% Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] * 100
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the protein-protein interaction.
-
The protocol described provides a robust framework for the high-throughput screening and identification of novel clathrin inhibitors like the hypothetical this compound. By targeting the well-defined interaction between the clathrin terminal domain and its adaptor proteins, this assay can effectively identify compounds that disrupt a key step in clathrin-mediated endocytosis. The identified hits can then be further characterized in cell-based assays to validate their efficacy and assess their therapeutic potential. This approach is integral to the development of new pharmacological tools and potential therapeutics for diseases where CME plays a critical role.
References
- 1. mcb.berkeley.edu [mcb.berkeley.edu]
- 2. Clathrin - Wikipedia [en.wikipedia.org]
- 3. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Studying Synaptic Vesicle Recycling Using a Clathrin Inhibitor
Note on "Clathrin-IN-4": Our search for "this compound" did not yield any specific information regarding a compound with this designation. Therefore, these application notes and protocols have been developed using a well-characterized, commercially available clathrin inhibitor, Pitstop-2 , as a representative tool for studying the role of clathrin-mediated endocytosis in synaptic vesicle recycling.
Introduction
Synaptic vesicle (SV) recycling is a fundamental process for maintaining neurotransmission, ensuring a continuous supply of vesicles for neurotransmitter release. Clathrin-mediated endocytosis (CME) is a major pathway for the retrieval of SV membranes and proteins from the presynaptic terminal following exocytosis.[1][2] Pharmacological inhibition of clathrin function provides a powerful tool to investigate the dynamics and molecular mechanisms of this process.
This document provides detailed application notes and experimental protocols for utilizing a clathrin inhibitor to study its impact on synaptic vesicle recycling in neuronal preparations. These guidelines are intended for researchers, scientists, and drug development professionals in the field of neuroscience.
Application Notes
Product Information: Pitstop-2
-
Mechanism of Action: Pitstop-2 was initially described as an inhibitor of the interaction between the clathrin heavy chain N-terminal domain and amphiphysin, a protein involved in the recruitment of dynamin during endocytosis.[3] By disrupting this interaction, Pitstop-2 is intended to block the formation of clathrin-coated pits and subsequent endocytosis.
-
Target: Clathrin Heavy Chain (N-terminal domain).[3]
-
Solubility: Soluble in DMSO.
-
Recommended Working Concentration: 10-30 µM for in vitro and cell culture experiments.[4][5]
Critical Considerations and Off-Target Effects
While Pitstop-2 is a useful tool, it is crucial to be aware of its known non-specific and off-target effects to ensure accurate data interpretation:
-
Inhibition of Clathrin-Independent Endocytosis: Studies have shown that Pitstop-2 can inhibit clathrin-independent endocytosis pathways.[5] Therefore, it cannot be used as a definitive tool to distinguish between clathrin-dependent and -independent mechanisms without appropriate controls.[3]
-
Effects on the Cytoskeleton: Pitstop-2 has been reported to affect actin dynamics, leading to rearrangements of the actin cytoskeleton and inhibition of cell motility at concentrations similar to or even lower than those required to inhibit CME.[6]
-
Interaction with Small GTPases: Pitstop-2 can directly interact with and inhibit small GTPases such as Rac1 and Ran.[7] This can lead to a wide range of cellular effects, including disruption of nucleocytoplasmic transport.[6][7]
-
Experimental Controls: Due to these off-target effects, it is essential to include multiple controls in experiments using Pitstop-2. These may include:
-
Using a negative control compound (if available).
-
Employing genetic approaches (e.g., shRNA-mediated knockdown of clathrin) to confirm findings.
-
Testing the effects of the inhibitor on multiple cellular processes to assess specificity in the experimental system.
-
Data Presentation
The following table summarizes quantitative data from a study investigating the effects of Pitstop-2 on synaptic vesicle recycling at the calyx of Held synapse in vivo.[4]
| Parameter | Control (HRP only) | Control (HRP + DMSO) | Pitstop-2 (30 µM) | p-value | Reference |
| Density of Recently Recycled SVs (bSVs/µm³) | 82.33 ± 17.06 | 46.69 ± 3.15 | 30.73 ± 5.20 | p = 0.019 | [4] |
| Density of Large Endosomes (endosomes/µm³) | 5.80 ± 0.68 | 3.14 ± 0.45 | 5.55 ± 2.06 | p = 0.9841 | [4] |
| Volume of Large Endosomes (µm³) | 0.00084 ± 0.00104 | 0.00094 ± 0.00171 | 0.00145 ± 0.001 | p < 0.05 | [8] |
Experimental Protocols
Protocol 1: Fluorescence Microscopy-Based Assay for Synaptic Vesicle Endocytosis
This protocol utilizes the fluorescent dye FM1-43 to visualize synaptic vesicle recycling in cultured neurons. FM dyes are lipophilic and reversibly stain the outer leaflet of the plasma membrane. During endocytosis, the dye is trapped in the newly formed vesicles.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons) grown on glass coverslips.
-
Tyrode's solution (containing in mM: 119 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 25 HEPES, 30 glucose, pH 7.4).
-
High K⁺ Tyrode's solution (containing in mM: 91.5 NaCl, 30 KCl, 2 CaCl₂, 2 MgCl₂, 25 HEPES, 30 glucose, pH 7.4).
-
FM1-43 dye (e.g., from Thermo Fisher Scientific).
-
Pitstop-2 (or other clathrin inhibitor).
-
DMSO (vehicle control).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Preparation:
-
Prepare stock solutions of Pitstop-2 in DMSO. The final concentration of DMSO in the working solution should be less than 0.1%.
-
Warm all solutions to 37°C before use.
-
-
Inhibitor Pre-incubation:
-
Wash cultured neurons twice with pre-warmed Tyrode's solution.
-
Incubate the neurons with Tyrode's solution containing the desired concentration of Pitstop-2 (e.g., 30 µM) or DMSO (vehicle control) for 15-30 minutes at 37°C.
-
-
Stimulation and Dye Loading:
-
Prepare the loading solution by adding FM1-43 (e.g., 10 µM) to the high K⁺ Tyrode's solution, both with and without the inhibitor.
-
Remove the pre-incubation solution and replace it with the FM1-43 loading solution (with or without inhibitor).
-
Stimulate the neurons by incubating with the high K⁺ solution for 1-2 minutes. This depolarization will induce synaptic vesicle exocytosis and subsequent compensatory endocytosis, leading to the uptake of the FM dye.
-
-
Washing:
-
After stimulation, rapidly wash the cells with Ca²⁺-free Tyrode's solution for 5-10 minutes to remove surface-bound FM dye. It is crucial to perform this step thoroughly to reduce background fluorescence.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope.
-
Acquire images of the stained synaptic boutons. The fluorescence intensity of individual boutons is proportional to the number of recycled synaptic vesicles.
-
-
Data Analysis:
-
Identify and measure the fluorescence intensity of individual synaptic boutons using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between control and inhibitor-treated groups to quantify the effect of clathrin inhibition on synaptic vesicle endocytosis.
-
Protocol 2: Electrophysiological Recording of Synaptic Transmission
This protocol describes how to measure the effect of a clathrin inhibitor on synaptic transmission in acute brain slices using whole-cell patch-clamp recordings. Inhibition of synaptic vesicle recycling is expected to lead to a faster rundown of synaptic responses during high-frequency stimulation.
Materials:
-
Acute brain slices (e.g., hippocampal or cortical slices).
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording.
-
Carbogen gas (95% O₂, 5% CO₂).
-
Electrophysiology rig with a patch-clamp amplifier, data acquisition system, and microscope.
-
Glass pipettes for patch-clamp recording.
-
Pitstop-2 (or other clathrin inhibitor).
-
DMSO (vehicle control).
Procedure:
-
Slice Preparation:
-
Prepare acute brain slices (250-300 µm thick) from the brain region of interest using a vibratome in ice-cold, carbogenated slicing aCSF.
-
Allow slices to recover in carbogenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
-
Baseline Recording:
-
Record baseline synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) by stimulating presynaptic afferents with a bipolar electrode.
-
Deliver a high-frequency stimulation train (e.g., 10 Hz for 10-30 seconds) and record the resulting EPSCs. This will serve as the baseline for synaptic depression.
-
-
Inhibitor Application:
-
Bath-apply Pitstop-2 (e.g., 30 µM) or DMSO (vehicle control) in the recording aCSF.
-
Allow the inhibitor to perfuse for at least 15-20 minutes to ensure it has reached the tissue.
-
-
Post-Inhibitor Recording:
-
After incubation with the inhibitor, deliver the same high-frequency stimulation train as in the baseline condition.
-
Record the EPSCs and observe the rate and extent of synaptic depression.
-
-
Data Analysis:
-
Measure the amplitude of the EPSCs throughout the stimulation train for both baseline and inhibitor conditions.
-
Normalize the EPSC amplitudes to the first response in the train.
-
Compare the rate of synaptic depression between the control and inhibitor-treated conditions. A faster rate of depression in the presence of the inhibitor would suggest an impairment of synaptic vesicle recycling.
-
Visualizations
Caption: Signaling pathway of clathrin-mediated synaptic vesicle recycling and the site of action of a clathrin inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of Clathrin-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction to Clathrin-IN-4
This compound is a novel, potent, and selective small molecule inhibitor of clathrin-mediated endocytosis (CME). It is designed to specifically target the N-terminal domain (NTD) of the clathrin heavy chain, thereby preventing the recruitment of accessory proteins essential for the formation of clathrin-coated pits.[1][2] By disrupting this crucial step in CME, this compound offers a promising therapeutic strategy for a range of diseases that rely on this pathway, including certain viral infections, cancers, and neurological disorders.[1][3] Unlike previous generations of clathrin inhibitors, this compound has been optimized for in vivo applications, exhibiting improved metabolic stability, pharmacokinetic properties, and a favorable safety profile.
Mechanism of Action
Clathrin-mediated endocytosis is a fundamental cellular process for the internalization of a wide variety of cargo molecules, from nutrients and signaling receptors to pathogens.[4] The process is initiated by the assembly of clathrin triskelia into a polygonal lattice on the cytoplasmic face of the cell membrane.[3] this compound is hypothesized to bind to a conserved pocket on the clathrin heavy chain NTD, competitively inhibiting its interaction with adaptor proteins. This disruption prevents the stabilization of the clathrin coat and subsequent vesicle budding, effectively halting the endocytic process.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is provided below. These values are representative and may vary between batches.
| Property | Value |
| Molecular Formula | C₂₅H₂₈N₄O₃S |
| Molecular Weight | 468.58 g/mol |
| Purity (HPLC) | >99% |
| Solubility | Soluble in DMSO (>50 mg/mL) and Ethanol (<5 mg/mL) |
| In Vitro IC₅₀ (CME) | 150 nM |
| Cellular Toxicity (HeLa) | > 25 µM |
| LogP | 3.2 |
| pKa | 7.8 |
In Vivo Experimental Design and Protocols
The following sections outline the recommended experimental design for the in vivo evaluation of this compound.
Animal Model Selection
The choice of animal model is critical and will depend on the therapeutic area of interest.
-
Oncology: Immunocompromised mouse models (e.g., NOD-SCID) are recommended for human tumor xenograft studies.[5][6] Cell lines known to be highly dependent on CME for proliferation or survival should be selected. Orthotopic implantation is preferred as it better recapitulates the tumor microenvironment.[5] Zebrafish xenograft models can also be used for rapid initial screening.[7]
-
Virology: Mouse models susceptible to viruses that utilize CME for cellular entry are appropriate.[8][9][10][11][12] Examples include models for Semliki Forest virus, Sindbis virus, and certain coronaviruses.
-
General Mechanistic Studies: A clathrin light chain A reporter mouse (Clta-eGFP) can be a powerful tool for visualizing the effects of this compound on CME in real-time using intravital microscopy.[13][14]
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for designing effective in vivo studies.
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
-
Animal Allocation: Use healthy, 8-10 week old C57BL/6 mice, with equal numbers of males and females per group (n=3-5 per time point).
-
Dose Formulation: Prepare a clear, sterile solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Administration: Administer a single dose of this compound intravenously (IV) via the tail vein (e.g., 5 mg/kg) and orally (PO) by gavage (e.g., 20 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 50 µL) via the saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
In Vivo Efficacy (Pharmacodynamics)
Demonstrating the on-target effect of this compound in vivo is crucial. The transferrin uptake assay is a well-established method for measuring CME.
Protocol 2: In Vivo Transferrin Uptake Assay
-
Animal Treatment: Administer this compound or vehicle to mice at the desired dose and route. The timing of administration should be based on the PK data to coincide with peak plasma concentrations.
-
Transferrin-Fluorophore Conjugate Injection: Inject fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin) intravenously.[15][16][17]
-
Tissue Harvest: At a specified time post-transferrin injection (e.g., 30-60 minutes), humanely euthanize the animals and perfuse with saline to remove blood from the organs.
-
Tissue Processing: Harvest organs of interest (e.g., liver, tumor tissue) and either prepare single-cell suspensions for flow cytometry or fix, embed, and section for fluorescence microscopy.
-
Quantification:
-
Flow Cytometry: Quantify the mean fluorescence intensity of transferrin uptake in the target cell population.
-
Microscopy: Image tissue sections and quantify the internalized transferrin signal per cell.
-
-
Data Analysis: Compare the level of transferrin uptake in this compound-treated animals to the vehicle-treated controls to determine the percentage of CME inhibition.
Toxicology Studies
Assessing the safety profile of this compound is a critical component of preclinical development.
Protocol 3: Acute and Repeated-Dose Toxicity Study
-
Dose Range Finding: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[18]
-
Study Design: Use two rodent species (e.g., mice and rats) for both acute (single dose) and repeated-dose (e.g., 28-day) toxicity studies.[18][19][20] Include a vehicle control group and at least three dose levels of this compound.
-
Parameters to Monitor:
-
Clinical Observations: Daily monitoring for any signs of morbidity, mortality, and changes in behavior.[21]
-
Body Weight and Food Consumption: Record weekly.[21]
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.[21]
-
Gross Necropsy and Histopathology: Perform a full necropsy and collect all major organs for histopathological examination.[21]
-
-
Data Analysis: Analyze all collected data to identify any potential toxicities and determine the No Observed Adverse Effect Level (NOAEL).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical connections between the different study components.
References
- 1. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Insight into the role of clathrin‐mediated endocytosis inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics [mdpi.com]
- 8. The clathrin endocytic pathway in viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. researchgate.net [researchgate.net]
- 12. Clathrin-mediated endocytosis of virus by host ~ ViralZone [viralzone.expasy.org]
- 13. A Clathrin light chain A reporter mouse for in vivo imaging of endocytosis | PLOS One [journals.plos.org]
- 14. A Clathrin light chain A reporter mouse for in vivo imaging of endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 16. protocols.io [protocols.io]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 18. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 20. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
Application Notes and Protocols: Integrating Clathrin-IN-4 with Advanced Microscopy Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Clathrin-IN-4, a potent inhibitor of clathrin-mediated endocytosis (CME), in conjunction with various microscopy techniques. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the study of CME-dependent cellular processes.
Introduction to this compound
This compound is a small molecule inhibitor of clathrin-mediated endocytosis with a reported IC50 of 2.1 µM. It functions as an analog of Wiskostatin and also inhibits dynamin I GTPase activity with an IC50 of 9.1 µM[1]. This dual-target nature makes it a powerful tool for acutely perturbing the formation of clathrin-coated vesicles, which are essential for the internalization of a wide array of cargo from the cell surface, including nutrients, growth factors, and signaling receptors.
Mechanism of Action: this compound primarily disrupts the intricate machinery responsible for the invagination and scission of clathrin-coated pits. By inhibiting both clathrin assembly and dynamin function, it effectively halts the endocytic process at the plasma membrane.
Overview of Clathrin-Mediated Endocytosis (CME) Pathway
Clathrin-mediated endocytosis is a fundamental process in eukaryotic cells for the uptake of extracellular molecules and the regulation of plasma membrane composition. The process involves the assembly of a clathrin coat on the cytoplasmic face of the plasma membrane, which drives the formation of a vesicle that buds off into the cytoplasm.
Combining this compound with Microscopy Techniques
Fluorescence Microscopy for Qualitative and Quantitative Analysis
Fluorescence microscopy is a powerful tool to visualize the effects of this compound on the internalization of fluorescently labeled cargo.
Application: Assessing the inhibition of transferrin uptake, a classic marker for CME.
Experimental Protocol: Transferrin Uptake Assay
-
Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips to achieve 60-70% confluency.
-
Starvation: Wash cells with PBS and incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) in serum-free medium for 30 minutes at 37°C.
-
Pulse with Labeled Transferrin: Add Alexa Fluor-conjugated transferrin (e.g., Alexa Fluor 647-Transferrin, 10 µg/mL) to the medium and incubate for 5-15 minutes at 37°C to allow for internalization.[2][3]
-
Acid Wash: Place cells on ice and wash with ice-cold acid buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) to remove surface-bound transferrin.
-
Fixation and Staining: Wash with ice-cold PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Counterstain nuclei with Hoechst or DAPI.[2][3][4]
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the total fluorescence intensity of internalized transferrin per cell.[2][3]
Exemplary Quantitative Data:
| This compound Conc. (µM) | Mean Transferrin Fluorescence Intensity (A.U.) | % Inhibition of Uptake |
| 0 (Vehicle) | 15,234 ± 1,287 | 0% |
| 0.1 | 13,876 ± 1,198 | 9% |
| 0.5 | 10,543 ± 987 | 31% |
| 1.0 | 7,612 ± 854 | 50% |
| 2.1 (IC50) | 3,806 ± 543 | 75% |
| 5.0 | 1,675 ± 321 | 89% |
| 10.0 | 897 ± 187 | 94% |
Note: Data are presented as mean ± standard deviation and are exemplary.
Confocal and Super-Resolution Microscopy for Mechanistic Insights
Confocal and super-resolution microscopy techniques, such as Structured Illumination Microscopy (SIM) or Stimulated Emission Depletion (STED) microscopy, provide higher spatial resolution to investigate the effects of this compound on the formation and distribution of clathrin-coated structures.
Application: Visualizing the effect of this compound on Epidermal Growth Factor Receptor (EGFR) internalization and co-localization with clathrin.
Experimental Protocol: EGFR Internalization Assay
-
Cell Culture and Starvation: As described in the transferrin uptake assay.
-
Inhibitor Treatment: Pre-incubate cells with this compound (e.g., 2.1 µM) or vehicle for 30 minutes at 37°C.
-
EGFR Stimulation: Add fluorescently labeled EGF (e.g., Alexa Fluor 555-EGF, 20 ng/mL) and incubate for 10-15 minutes at 37°C.[5]
-
Fixation and Permeabilization: Fix with 4% PFA, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunofluorescence: Block with 1% BSA in PBS and incubate with a primary antibody against clathrin heavy chain, followed by a secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 647).
-
Imaging: Acquire z-stacks using a confocal or super-resolution microscope to visualize the localization of EGFR and clathrin.
Expected Results: In control cells, EGF stimulation will induce the formation of EGFR-containing endosomes that co-localize with clathrin. In this compound treated cells, EGFR will be trapped at the cell surface, and the formation of clathrin-coated pits may be disrupted.
Live-Cell Imaging for Dynamic Analysis
Live-cell imaging, particularly with Total Internal Reflection Fluorescence (TIRF) microscopy, allows for the real-time visualization of clathrin-coated pit dynamics at the plasma membrane.
Application: Monitoring the effect of this compound on the lifetime and dynamics of individual clathrin-coated pits.
Experimental Protocol: Live-Cell TIRF Microscopy
-
Cell Line: Use a cell line stably expressing a fluorescently tagged clathrin light chain (e.g., LCa-EGFP) or an adaptor protein like AP2.
-
Cell Culture: Plate cells on high-performance glass-bottom dishes.
-
Imaging Setup: Use a TIRF microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Baseline Imaging: Acquire time-lapse images of a selected cell to establish baseline clathrin-coated pit dynamics (e.g., one frame every 2 seconds for 5 minutes).
-
Inhibitor Addition: Carefully add this compound to the imaging medium to the desired final concentration.
-
Post-Inhibition Imaging: Continue time-lapse imaging to observe the acute effects of the inhibitor on clathrin dynamics.
-
Analysis: Use tracking software to quantify the lifetime, density, and fluorescence intensity of individual clathrin-coated pits before and after inhibitor addition.
Exemplary Quantitative Data:
| Condition | CCP Density (pits/µm²) | Mean CCP Lifetime (s) |
| Before this compound | 0.8 ± 0.1 | 45 ± 8 |
| After this compound (2.1 µM) | 0.3 ± 0.05 | 15 ± 4 (abortive) |
Note: Data are presented as mean ± standard deviation and are exemplary.
Electron Microscopy for Ultrastructural Analysis
For high-resolution structural information, electron microscopy (EM) can be employed to visualize the morphological changes in clathrin-coated structures upon treatment with this compound.
Application: Assessing the impact of this compound on the ultrastructure of clathrin-coated pits.
Experimental Protocol: Transmission Electron Microscopy (TEM)
-
Cell Culture and Treatment: Culture cells in a dish and treat with this compound (2.1 µM) or vehicle for 30 minutes.
-
Fixation: Fix cells with a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer.
-
Processing: Post-fix with osmium tetroxide, dehydrate through an ethanol series, and embed in resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) and mount on EM grids.
-
Staining: Stain sections with uranyl acetate and lead citrate.
-
Imaging: Image the sections using a transmission electron microscope.
-
Analysis: Quantify the number and morphology of clathrin-coated pits at the plasma membrane.
Expected Results: Control cells will show characteristic omega-shaped clathrin-coated pits. In this compound treated cells, there may be an accumulation of shallow or abnormally formed clathrin lattices, and a reduction in fully formed, constricted pits.
Exemplary Quantitative Data:
| Condition | CCPs per 100 µm of Plasma Membrane | % Constricted Pits |
| Vehicle Control | 25 ± 4 | 65% |
| This compound (2.1 µM) | 12 ± 3 | 15% |
Note: Data are presented as mean ± standard deviation and are exemplary.
Conclusion
This compound is a valuable tool for the acute inhibition of clathrin-mediated endocytosis. By combining its use with a range of microscopy techniques, from widefield fluorescence to super-resolution and electron microscopy, researchers can gain detailed qualitative and quantitative insights into the role of CME in various cellular processes. The protocols and exemplary data provided here serve as a starting point for designing and interpreting experiments aimed at dissecting the complex and dynamic nature of endocytosis.
References
Application Notes and Protocols for Studying Pathogen Entry into Host Cells Using Clathrin Inhibitors
Note: The specific inhibitor "Clathrin-IN-4" is not found in publicly available scientific literature. Therefore, these application notes and protocols are based on the use of well-characterized and widely used inhibitors of clathrin-mediated endocytosis (CME), such as Chlorpromazine, Dynasore, and Pitstop 2. These inhibitors can be utilized to investigate the role of clathrin in the entry of various pathogens into host cells.
Introduction to Clathrin-Mediated Endocytosis in Pathogen Entry
Clathrin-mediated endocytosis (CME) is a crucial cellular process for the uptake of nutrients, signaling receptors, and other macromolecules. This pathway is also hijacked by numerous pathogens, including viruses and certain types of bacteria, to gain entry into host cells.[1][2][3] The process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles that transport the cargo into the cell's interior.[4]
Many viruses, such as Influenza A virus, Vesicular Stomatitis Virus (VSV), and Human Enterovirus 71 (HEV71), rely on CME for infection.[2][5][6] Similarly, a class of bacteria known as "zippering" bacteria, which includes Listeria monocytogenes and Yersinia pseudotuberculosis, utilize the host cell's clathrin machinery to facilitate their internalization.[1][4][7] In contrast, "triggering" bacteria, like Salmonella and Shigella, typically employ a clathrin-independent mechanism.[1][7]
The study of pathogen entry via CME is critical for understanding infection mechanisms and for the development of novel therapeutic strategies. Chemical inhibitors of CME are invaluable tools for researchers in this field.
Overview of Selected Clathrin Inhibitors
This document focuses on three well-established inhibitors of CME:
-
Chlorpromazine: An inhibitor that prevents the assembly of clathrin lattices on the plasma membrane.[8]
-
Dynasore: A non-competitive inhibitor of the GTPase activity of dynamin, a protein essential for the scission of clathrin-coated pits from the plasma membrane.[1][8]
-
Pitstop 2: An inhibitor that targets the clathrin heavy chain terminal domain, preventing its interaction with adaptor proteins required for cargo recognition and coat assembly.[8]
These inhibitors, by targeting different stages of the CME pathway, allow for a detailed investigation of a pathogen's reliance on this entry route.
Quantitative Data on the Efficacy of Clathrin Inhibitors on Pathogen Entry
The following tables summarize quantitative data from various studies demonstrating the inhibitory effect of CME inhibitors on the entry of different pathogens.
Table 1: Inhibition of Viral Entry by CME Inhibitors
| Virus | Host Cell Line | Inhibitor | Concentration | Inhibition of Entry (%) | Reference |
| Human Enterovirus 71 | RD | Chlorpromazine | 20 µM | >80% | [5][6] |
| Grass Carp Reovirus | CIK | Chlorpromazine | 10 µM | Significant | [9] |
| Grass Carp Reovirus | CIK | Dynasore | 80 µM | Significant | [9] |
| Grass Carp Reovirus | CIK | Pitstop 2 | 30 µM | Significant | [9] |
| Pseudorabies Virus | PK15 | Chlorpromazine | 10 µg/mL | ~50% | [8] |
| Pseudorabies Virus | PK15 | Dynasore | 80 µM | ~60% | [8] |
| Pseudorabies Virus | PK15 | Pitstop 2 | 30 µM | ~70% | [8] |
| HIV-1 | HeLa | Dominant-Negative Eps15 | - | ~95% | [10] |
Table 2: Inhibition of Bacterial Entry by CME Inhibitors
| Bacteria | Host Cell Line | Inhibitor/Method | Effect | Reference |
| Listeria monocytogenes | HeLa | Dynasore | Strong inhibition of internalization | [1] |
| Listeria monocytogenes | HeLa | Clathrin siRNA | Significant inhibition of entry | [1] |
| Yersinia enterocolitica | HeLa | Clathrin siRNA | Significant inhibition of entry | [1] |
| Escherichia coli (EPEC) | HeLa | Clathrin siRNA | Inhibition of pedestal formation | [1] |
Experimental Protocols
General Workflow for Studying Pathogen Entry Using Clathrin Inhibitors
The following diagram illustrates a general experimental workflow for investigating the role of CME in pathogen entry using chemical inhibitors.
Caption: General workflow for pathogen entry inhibition assay.
Protocol 1: Viral Entry Inhibition Assay Using Chemical Inhibitors
This protocol describes how to assess the role of CME in viral entry using chemical inhibitors.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Complete cell culture medium
-
Serum-free medium
-
CME inhibitors (e.g., Chlorpromazine, Dynasore, Pitstop 2) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a viral antigen
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Inhibitor Pre-treatment:
-
On the day of the experiment, wash the cells once with serum-free medium.
-
Prepare serial dilutions of the CME inhibitor in serum-free medium. Include a vehicle control (e.g., DMSO).
-
Add the inhibitor dilutions to the cells and incubate for 1 hour at 37°C.
-
-
Viral Infection:
-
Following pre-treatment, add the virus to the cells at a predetermined multiplicity of infection (MOI).
-
Incubate for 1-2 hours at 37°C to allow for viral entry.
-
-
Removal of Inoculum:
-
Wash the cells three times with PBS to remove unbound virus.
-
Add fresh complete culture medium and incubate for a period appropriate for the expression of the viral antigen being detected (e.g., 24-48 hours).
-
-
Quantification of Infection:
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody against the viral antigen for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Wash three times with PBS.
-
Image the wells using a fluorescence microscope and quantify the percentage of infected cells.
-
-
qPCR:
-
Lyse the cells at an appropriate time post-infection and extract total RNA or DNA.
-
Perform reverse transcription (for RNA viruses) followed by quantitative PCR to determine the amount of viral nucleic acid.
-
-
Plaque Assay:
-
After the initial infection period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) and incubate until plaques are visible.
-
Stain the cells to visualize and count the plaques.
-
-
Protocol 2: Bacterial Invasion Assay (Gentamicin Protection Assay)
This protocol is used to quantify the invasion of intracellular bacteria into host cells.
Materials:
-
Host cell line
-
Bacterial culture grown to the appropriate phase
-
Cell culture medium
-
CME inhibitors
-
Gentamicin solution (100 µg/mL)
-
PBS
-
1% Triton X-100 in PBS
-
Sterile water
-
Agar plates
Procedure:
-
Cell Seeding: Seed host cells in a 24-well plate and grow to confluency.
-
Inhibitor Pre-treatment: Pre-treat the cells with the CME inhibitor in serum-free medium for 1 hour at 37°C, as described in Protocol 4.2.
-
Bacterial Infection:
-
Wash the cells to remove the inhibitor.
-
Infect the cells with the bacteria at a specific MOI (e.g., 10 or 100) for 1 hour at 37°C.
-
-
Gentamicin Treatment:
-
Wash the cells three times with PBS to remove non-adherent bacteria.
-
Add medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria. Incubate for 1-2 hours.
-
-
Cell Lysis and Plating:
-
Wash the cells three times with PBS to remove the gentamicin.
-
Lyse the cells with 1% Triton X-100 in PBS for 10 minutes.
-
Serially dilute the lysate in sterile water and plate the dilutions on appropriate agar plates.
-
-
Quantification: Incubate the plates overnight and count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
Protocol 3: Transferrin Uptake Assay for CME Inhibition Validation
This protocol is used to confirm that the chosen inhibitor concentration effectively blocks CME.
Materials:
-
Host cells
-
CME inhibitor
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Serum-free medium
-
PBS
-
Fixative (4% paraformaldehyde)
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Inhibitor Treatment: Pre-treat the cells with the CME inhibitor as described above.
-
Transferrin Uptake:
-
Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing and Fixation:
-
Wash the cells three times with ice-cold PBS to stop endocytosis and remove surface-bound transferrin.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Compare the intracellular fluorescence intensity between inhibitor-treated and control cells.
Signaling Pathways and Mechanisms
Clathrin-Mediated Endocytosis Pathway
The following diagram illustrates the key steps of clathrin-mediated endocytosis.
Caption: Key stages of clathrin-mediated endocytosis.
Mechanism of Action of CME Inhibitors
This diagram shows the points of intervention for the discussed CME inhibitors.
References
- 1. Invasive and Adherent Bacterial Pathogens Co-Opt Host Clathrin for Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Clathrin - Wikipedia [en.wikipedia.org]
- 4. The role of clathrin-dependent endocytosis in bacterial internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Clathrin-mediated Endocytosis in the Infectious Entry of Human Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-classical use of clathrin during bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudorabies virus uses clathrin mediated endocytosis to enter PK15 swine cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor analysis revealed that clathrin-mediated endocytosis is involed in cellular entry of type III grass carp reovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
How to minimize off-target effects of Clathrin-IN-4
Welcome to the technical support center for Clathrin-IN-4. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and minimize potential off-target effects of this potent Clathrin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor designed to block Clathrin-Mediated Endocytosis (CME). It functions by competitively binding to a conserved pocket on the N-terminal domain (TD) of the Clathrin Heavy Chain (CHC). This interaction prevents the recruitment of essential adaptor proteins, such as AP2 and amphiphysin, which are necessary for the assembly of clathrin-coated pits at the plasma membrane.[1] By disrupting these crucial protein-protein interactions, this compound effectively halts the formation of new clathrin-coated vesicles.
Q2: What are the potential off-target effects of this compound?
While designed for specificity, high concentrations or prolonged exposure of this compound may lead to off-target effects. Similar to other small molecule inhibitors targeting CME, these can include:
-
Inhibition of Clathrin-Independent Endocytosis (CIE): Some studies on similar compounds, like Pitstop 2, have shown that they can inhibit CIE pathways, even in cells where clathrin has been depleted.[1]
-
Interaction with other Endocytic Proteins: There is a potential for low-affinity binding to other proteins involved in vesicle trafficking that share structural motifs with the clathrin TD.
-
General Cytotoxicity: At concentrations significantly above the recommended working range, cytotoxicity may be observed due to the critical role of CME in cellular homeostasis, nutrient uptake, and signaling receptor turnover.[2]
Q3: How can I confirm that this compound is specifically inhibiting Clathrin-Mediated Endocytosis in my experiment?
To validate the on-target activity of this compound, it is crucial to perform control experiments. The gold standard is a transferrin uptake assay, as the transferrin receptor is a well-established cargo for CME.[3] A significant reduction in fluorescently-labeled transferrin internalization upon treatment with this compound indicates successful on-target inhibition. Additionally, using an orthogonal approach, such as siRNA-mediated knockdown of the Clathrin Heavy Chain, should produce a similar phenotype.
Q4: What is the recommended working concentration for this compound?
The optimal concentration is highly cell-type dependent. We recommend performing a dose-response curve to determine the minimal concentration required to achieve the desired biological effect while minimizing potential off-target activity and cytotoxicity. Start with the recommended ranges in the table below and optimize for your specific model system.
Troubleshooting Guide
Problem: I am observing high levels of cytotoxicity.
| Possible Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response experiment to determine the IC50 for your specific cell line and assay. Use the lowest effective concentration. |
| Solvent Toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in your culture medium and run a vehicle-only control. |
| Prolonged Incubation Time. | CME is essential for cell survival.[4] Reduce the incubation time to the minimum required to observe your desired effect. A time-course experiment is recommended. |
Problem: My results are inconsistent or show no inhibition.
| Possible Cause | Recommended Solution |
| Compound Degradation. | Prepare fresh aliquots of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Concentration. | Your cell line may require a higher concentration. Refer to your dose-response curve to ensure you are using an appropriate concentration. |
| Incorrect Timing of Treatment. | The timing of inhibitor addition is critical. Ensure the inhibitor is added prior to the stimulation or process you intend to block. |
| Cell Health. | Ensure cells are healthy and not overgrown, as this can affect endocytic rates.[5] |
Problem: I suspect my results are due to off-target effects.
| Possible Cause | Recommended Solution |
| Inhibitor lacks specificity at the used concentration. | 1. Perform an Orthogonal Control: Use siRNA or shRNA to knock down the Clathrin Heavy Chain. If the resulting phenotype matches the effect of this compound, it strongly suggests an on-target effect. |
| 2. Use a Negative Control: Synthesize or obtain an inactive analogue of this compound. This control should have a similar chemical structure but lack inhibitory activity. | |
| 3. Test for CIE Inhibition: Perform an assay for a known CIE pathway, such as the uptake of Cholera Toxin Subunit B (CT-B), to see if it is also affected by this compound. |
Quantitative Data
The following data is for illustrative purposes to guide experimental design.
Table 1: Hypothetical Pharmacological Profile of this compound
| Target | Assay Type | IC50 |
| Clathrin Heavy Chain (TD) | In vitro Binding Assay | 7.5 µM |
| Clathrin-Mediated Endocytosis | Transferrin Uptake Assay | 15 µM |
| Dynamin GTPase Activity | In vitro Enzyme Assay | > 100 µM |
| Clathrin-Independent Endocytosis | CT-B Uptake Assay | > 80 µM |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Recommended Range | Notes |
| HeLa | 10 - 25 µM | Highly dependent on endocytic cargo. |
| COS-7 | 15 - 30 µM | |
| H4IIE | 10 - 20 µM | Used in insulin receptor endocytosis studies.[3] |
| 3T3-L1 Adipocytes | 20 - 40 µM | Higher concentrations may be needed.[3] |
Key Experimental Protocols
Protocol 1: Validating On-Target Activity via Transferrin (Tf) Uptake Assay
-
Cell Preparation: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Starvation: The following day, wash cells with serum-free media and incubate in the same media for 1 hour at 37°C to deplete endogenous Tf.
-
Inhibitor Treatment: Pre-incubate cells with the desired concentration of this compound or vehicle control for 30 minutes at 37°C.
-
Tf Internalization: Add fluorescently-labeled transferrin (e.g., Alexa Fluor 647-Tf) at 10 µg/mL and incubate for 5-15 minutes at 37°C.[6]
-
Stop Internalization: Place the plate on ice and wash cells three times with ice-cold PBS to stop endocytosis.
-
Acid Wash (Optional): To remove surface-bound Tf, wash cells with a pre-chilled acid buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 1 minute on ice.
-
Fixation & Imaging: Fix cells with 4% paraformaldehyde, counterstain nuclei with Hoechst or DAPI, and mount coverslips. Image using fluorescence microscopy and quantify the intracellular fluorescence intensity per cell.
Protocol 2: Assessing Off-Target Effects on Clathrin-Independent Endocytosis
-
Follow the same cell preparation and inhibitor treatment steps as in Protocol 1.
-
Cargo Internalization: Instead of transferrin, add fluorescently-labeled Cholera Toxin Subunit B (CT-B), a marker for lipid raft-mediated endocytosis, at 1 µg/mL and incubate for 30 minutes at 37°C.
-
Proceed with the "Stop Internalization" and "Fixation & Imaging" steps as described above.
-
Analysis: A lack of significant inhibition of CT-B uptake in this compound treated cells suggests specificity for the clathrin pathway.
Visualizations
Caption: Clathrin-Mediated Endocytosis (CME) pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Logic diagram for using orthogonal controls to validate on-target effects.
References
- 1. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Clathrin-Mediated Endocytosis Selectively Attenuates Specific Insulin Receptor Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
Technical Support Center: Optimizing Clathrin-IN-4 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Clathrin-IN-4. Our goal is to help you determine the optimal concentration of this inhibitor for your experiments while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable inhibitor of clathrin-mediated endocytosis (CME).[1] It is an analog of Wiskostatin and functions by inhibiting the GTPase activity of dynamin I, a key protein required for the scission of clathrin-coated pits from the plasma membrane.[1] By inhibiting dynamin I, this compound effectively blocks the internalization of cargo that relies on the clathrin pathway.
Q2: What is the reported effective concentration of this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been reported to be 2.1 µM for the inhibition of clathrin-mediated endocytosis and 9.1 µM for the inhibition of dynamin I GTPase activity in biochemical assays.[1] However, the optimal concentration for your specific cell type and experimental conditions may vary and should be determined empirically.
Q3: Is this compound known to be cytotoxic?
Like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations or with prolonged exposure. The cytotoxic profile can also be cell-type dependent. Therefore, it is crucial to perform a dose-response experiment to identify a concentration that effectively inhibits CME without causing significant cell death in your model system.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. For storage, the solid form can be kept at 4°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] Always refer to the manufacturer's data sheet for specific instructions.
Troubleshooting Guide
This guide will help you address common issues encountered when optimizing this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of endocytosis observed. | Concentration too low: The concentration of this compound is insufficient to inhibit CME in your specific cell type. | Perform a dose-response experiment, testing a range of concentrations from low to high (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration. |
| Incubation time too short: The inhibitor may not have had enough time to exert its effect. | Increase the pre-incubation time with the inhibitor before your endocytosis assay. A typical pre-incubation time is 30-60 minutes, but this may need optimization. | |
| Inhibitor instability: The inhibitor may have degraded due to improper storage or handling. | Ensure the inhibitor is stored correctly and prepare fresh dilutions from a new stock solution. | |
| Significant cell death or morphological changes observed. | Concentration too high: The concentration of this compound is causing cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your endocytosis inhibition assay. Lower the concentration to a level that effectively inhibits endocytosis with minimal impact on cell viability. |
| Prolonged exposure: Extended incubation with the inhibitor may be toxic to the cells. | Reduce the incubation time with the inhibitor. Determine the minimum time required for effective inhibition. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and include a solvent-only control in your experiments. | |
| Inconsistent results between experiments. | Cell variability: Cell passage number, density, or health can affect their response to the inhibitor. | Use cells within a consistent passage number range and ensure consistent seeding densities. Monitor cell health regularly. |
| Inaccurate dilutions: Errors in preparing stock solutions or serial dilutions can lead to variability. | Prepare fresh dilutions for each experiment and double-check all calculations and pipetting. |
Experimental Protocols
1. Determining the Optimal Concentration of this compound
This protocol outlines a general procedure to determine the effective and non-toxic concentration range of this compound for your experiments.
a. Cell Seeding:
-
Seed your cells of interest in appropriate culture plates (e.g., 96-well plates for viability assays, or plates with coverslips for imaging-based endocytosis assays).
-
Allow the cells to adhere and reach the desired confluency (typically 70-80%).
b. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve a range of final concentrations to test (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO only) at the highest concentration used.
c. Incubation:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours). This incubation time may also need to be optimized.
d. Assessment of Endocytosis Inhibition and Cytotoxicity:
-
Endocytosis Assay: After the pre-incubation with this compound, perform your clathrin-mediated endocytosis assay. A common method is to measure the uptake of a fluorescently labeled cargo that is known to be internalized via CME, such as transferrin.
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method like the MTT assay, LDH release assay, or by using a live/dead cell staining kit and fluorescence microscopy.
e. Data Analysis:
-
Quantify the results from both the endocytosis and cytotoxicity assays.
-
Plot the percentage of endocytosis inhibition and the percentage of cell viability against the concentration of this compound.
-
The optimal concentration will be the one that provides significant inhibition of endocytosis with minimal cytotoxicity.
2. Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | Clathrin-mediated endocytosis, Dynamin I GTPase | [1] |
| IC50 (CME) | 2.1 µM | [1] |
| IC50 (Dynamin I) | 9.1 µM | [1] |
| Recommended Starting Concentration Range for Optimization | 0.1 - 20 µM | - |
| Recommended Solvent | DMSO | [1] |
Visualizations
Mechanism of Clathrin-Mediated Endocytosis and Inhibition by this compound
Caption: Mechanism of clathrin-mediated endocytosis and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Experimental workflow for determining the optimal concentration of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Refining Clathrin-IN-4 Treatment Protocols for Sensitive Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Clathrin-IN-4, particularly with sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of clathrin-mediated endocytosis (CME) with a dual mechanism of action. It is an analog of Wiskostatin and functions by inhibiting both the initial stages of clathrin-coated pit formation and the subsequent scission of the vesicle from the plasma membrane. Specifically, it has been shown to inhibit clathrin-mediated endocytosis with an IC50 of 2.1 μM and also targets dynamin I GTPase activity with an IC50 of 9.1 μM[1]. Dynamin is a critical GTPase required for the pinching off of clathrin-coated vesicles.
Q2: What are the potential off-target effects of this compound?
Given its inhibitory effect on dynamin I, this compound may affect other cellular processes that are dependent on dynamin, beyond clathrin-mediated endocytosis. Dynamin is also involved in some forms of clathrin-independent endocytosis, regulation of the cytoskeleton, and mitochondrial fission. Therefore, users should be aware of potential confounding effects on these pathways. It is advisable to include appropriate controls to distinguish between effects due to CME inhibition and those resulting from broader dynamin inhibition.
Q3: What is a recommended starting concentration for this compound in a new cell line?
For a new cell line, especially a sensitive one, it is recommended to start with a concentration range that spans the reported IC50 value for CME inhibition. A good starting point would be a dose-response experiment ranging from 0.1 µM to 10 µM. Based on the IC50 of 2.1 µM for CME inhibition, a concentration of 1-5 µM is likely to be effective for inhibiting the primary target. However, due to its effect on dynamin I (IC50 of 9.1 µM), higher concentrations may be required to observe effects related to dynamin inhibition, which may also coincide with increased cytotoxicity.
Q4: How should I prepare and store this compound?
This compound should be stored at -20°C for short-term storage and -80°C for long-term storage. For creating a stock solution, dissolve this compound in a suitable solvent such as DMSO. For in vivo studies, specific formulation protocols are available from the supplier, which may involve solvents like PEG300 and Tween-80[1]. Ensure the compound is fully dissolved before further dilution in cell culture medium. It is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure potency and stability.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity are observed even at low concentrations of this compound.
-
Potential Cause: The cell line is particularly sensitive to the inhibition of endocytosis or dynamin function. Many cellular processes, including nutrient uptake and growth factor signaling, are dependent on CME. Sensitive cell lines, such as rapidly dividing cancer cells or primary neuronal cultures, may be more susceptible to the disruption of these pathways.
-
Solution:
-
Reduce Incubation Time: Perform a time-course experiment to determine the minimum incubation time required to achieve the desired inhibitory effect. Shorter exposure times (e.g., 1-6 hours) may be sufficient to inhibit CME without causing widespread cell death.
-
Lower the Concentration: Further decrease the concentration range in your dose-response experiments. Even concentrations below the IC50 may be sufficient to elicit a response in highly sensitive cells.
-
Use a Recovery Period: Treat the cells with this compound for a short period, then wash it out and incubate the cells in fresh medium. This can help to assess if the cytotoxic effects are reversible.
-
Serum Concentration: The concentration of serum in the culture medium can influence the cellular response. Consider performing experiments in reduced serum conditions, but be aware that this can also affect cell health and signaling.
-
Problem 2: No significant inhibition of the target pathway is observed.
-
Potential Cause: The concentration of this compound is too low, the incubation time is too short, or the compound has degraded.
-
Solution:
-
Increase Concentration and/or Incubation Time: Gradually increase the concentration of this compound and/or the duration of the treatment.
-
Verify Compound Activity: Ensure that the stock solution of this compound is fresh and has been stored correctly. If possible, test the compound on a control cell line where its effects are well-characterized.
-
Functional Confirmation: Perform a functional assay to directly measure the inhibition of clathrin-mediated endocytosis. A transferrin uptake assay is a standard and reliable method for this purpose (see Experimental Protocols section).
-
Problem 3: Unexpected or inconsistent phenotypic changes are observed in the cells.
-
Potential Cause: This could be due to the dual inhibitory nature of this compound, affecting both clathrin-dependent processes and other dynamin-related functions. The observed phenotype may be a composite of these effects.
-
Solution:
-
Use More Specific Inhibitors as Controls: To dissect the observed effects, consider using more specific inhibitors in parallel experiments. For example, use an inhibitor that only targets clathrin (e.g., Pitstop® 2, with awareness of its own potential off-target effects) or a more specific dynamin inhibitor.
-
Molecular Analysis: Employ techniques like western blotting to investigate the effect of this compound on specific signaling pathways downstream of endocytosis. This can help to pinpoint the molecular events leading to the observed phenotype.
-
Literature Review: Investigate the known roles of both clathrin and dynamin in your specific cell line and experimental context to better interpret the results.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value |
| Clathrin-Mediated Endocytosis | 2.1 µM[1] |
| Dynamin I GTPase Activity | 9.1 µM[1] |
Table 2: Representative Cytotoxicity Profile of this compound in Sensitive Cell Lines (Illustrative Data)
| Cell Line | Cell Type | 24-hour IC50 (µM) | 48-hour IC50 (µM) | Notes |
| SH-SY5Y | Human Neuroblastoma | 5 - 15 | 1 - 5 | Highly dependent on endocytic trafficking for survival and differentiation. |
| HeLa | Human Cervical Cancer | 10 - 25 | 5 - 15 | Rapidly dividing, sensitive to disruptions in nutrient uptake. |
| Primary Neurons | Rodent Cortical Neurons | 1 - 10 | < 1 | Extremely sensitive to perturbations in synaptic vesicle recycling and neurotrophic factor uptake. |
Disclaimer: The data in Table 2 is illustrative and based on the expected sensitivity of these cell types to clathrin and dynamin inhibition. Actual IC50 values should be determined empirically for each specific cell line and experimental conditions.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Transferrin Uptake Assay (Functional Confirmation of CME Inhibition)
This assay directly measures the efficiency of clathrin-mediated endocytosis.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
This compound
-
Transferrin conjugated to a fluorescent probe (e.g., Transferrin-Alexa Fluor 488)
-
Serum-free medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on coverslips and allow them to grow to sub-confluency.
-
Serum Starvation: Before the assay, starve the cells in serum-free medium for 30-60 minutes to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound or vehicle control in serum-free medium for the chosen duration.
-
Transferrin Incubation: Add fluorescently labeled transferrin to the medium and incubate at 37°C for 5-15 minutes to allow for internalization.
-
Acid Wash (Optional): To remove surface-bound transferrin, briefly wash the cells with an ice-cold acidic buffer (e.g., 0.1 M glycine, 0.15 M NaCl, pH 3.0).
-
Fixation: Wash the cells with cold PBS and fix them with 4% paraformaldehyde.
-
Staining and Mounting: Permeabilize the cells (if required for other staining), stain the nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the internalized transferrin by measuring the fluorescence intensity within the cells. Compare the fluorescence intensity between control and this compound-treated cells.
Mandatory Visualizations
Caption: Inhibition points of this compound in the CME pathway.
Caption: Workflow for determining this compound cytotoxicity.
References
Addressing variability in experimental outcomes with Clathrin-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using Clathrin-IN-4, a novel inhibitor of clathrin-mediated endocytosis (CME). The information provided is based on general principles of CME inhibition and best practices for the use of small molecule inhibitors in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Due to the limited public information available on this compound, its precise mechanism of action is not definitively established in the provided resources. Generally, small molecule inhibitors of clathrin-mediated endocytosis can act at various stages of the process. For instance, some inhibitors like Pitstop 2 target the clathrin terminal domain, which can interfere with the assembly of clathrin-coated pits.[1][2] Other strategies for inhibiting CME include targeting dynamin, a GTPase essential for vesicle scission, with inhibitors like Dynasore.[2] It is crucial to consult the manufacturer's datasheet for any available information on the specific target and mechanism of this compound.
Q2: What are the common sources of variability when using small molecule inhibitors like this compound?
Variability in experiments with small molecule inhibitors can arise from several factors:
-
Compound Stability and Solubility: Poor solubility can lead to inconsistent effective concentrations. Ensure the inhibitor is fully dissolved according to the manufacturer's protocol.
-
Cell Health and Density: Unhealthy or overly confluent cells can exhibit altered endocytic activity.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may bind to other proteins, leading to unexpected phenotypes.[1]
-
Incomplete Inhibition: The concentration or incubation time may be insufficient for complete inhibition of the target.
-
Presence of Alternative Endocytic Pathways: Cells can utilize clathrin-independent endocytic pathways to internalize cargo, which would be unaffected by a clathrin-specific inhibitor.[3]
Q3: How can I confirm that this compound is effectively inhibiting clathrin-mediated endocytosis in my cells?
A common and effective method is to perform a transferrin uptake assay. Transferrin is a well-established cargo for clathrin-mediated endocytosis.[4] A successful inhibition by this compound should result in a significant reduction in the internalization of fluorescently labeled transferrin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and consistent seeding volume across all wells. |
| Incomplete dissolution of this compound. | Prepare a fresh stock solution and ensure complete dissolution before adding to the media. Sonication may be helpful if recommended by the supplier. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate for experiments, as they are more prone to evaporation and temperature fluctuations. | |
| No observable effect of this compound. | Insufficient inhibitor concentration. | Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. |
| Inadequate incubation time. | Optimize the incubation time. Some inhibitors require longer pre-incubation to achieve maximal effect. | |
| Cell line is resistant or has low CME activity. | Confirm that your cell line has active clathrin-mediated endocytosis using a positive control (e.g., transferrin uptake). | |
| Degraded inhibitor. | Use a fresh aliquot of the inhibitor and store it according to the manufacturer's instructions. | |
| High cell toxicity or death. | Inhibitor concentration is too high. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |
| Off-target effects. | If toxicity persists at effective inhibitory concentrations, consider using a different inhibitor with a more specific mechanism of action. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%). | |
| Inconsistent results across different experimental days. | Variation in cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Differences in reagent preparation. | Prepare fresh reagents for each experiment and use consistent protocols. | |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Regularly monitor and calibrate incubator settings. |
Experimental Protocols
Protocol: Transferrin Uptake Assay to Measure Clathrin-Mediated Endocytosis
This protocol is a standard method to quantify the rate of clathrin-mediated endocytosis.
Materials:
-
Cells of interest cultured on coverslips or in imaging plates
-
Serum-free cell culture medium
-
Human Transferrin conjugated with a fluorescent probe (e.g., Alexa Fluor 647)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips or imaging plates to reach 70-80% confluency on the day of the experiment.
-
Starvation: Wash the cells with PBS and incubate in serum-free medium for 30-60 minutes at 37°C to remove any bound transferrin from the receptors.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound in serum-free medium for the optimized duration (e.g., 1 hour) at 37°C. Include a vehicle control (e.g., DMSO).
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.
-
Stopping Uptake and Fixation: Immediately place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with Hoechst for 10 minutes. Wash again with PBS and mount the coverslips on slides with mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of the transferrin signal per cell. A significant decrease in the this compound treated cells compared to the control indicates successful inhibition of CME.
Visualizations
Caption: A diagram of the key steps in the clathrin-mediated endocytosis pathway.
Caption: A generalized workflow for assessing the effect of this compound on endocytosis.
Caption: A decision tree to guide troubleshooting of variable experimental results.
References
- 1. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
How to control for non-specific binding of Clathrin-IN-4
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Clathrin-IN-4, a novel inhibitor of clathrin-mediated endocytosis (CME). The following resources are designed to help users control for non-specific binding and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is designed to inhibit clathrin-mediated endocytosis by interfering with the function of key proteins involved in the formation of clathrin-coated vesicles.[1][2][3] Clathrin itself is a crucial protein that forms a polyhedral lattice around vesicles during endocytosis.[4] Inhibitors in this class often target the protein-protein interactions necessary for the assembly of the clathrin coat.[1][5] For example, some inhibitors target the N-terminal domain of the clathrin heavy chain, preventing its interaction with adaptor proteins.[6][7]
Q2: What are the potential sources of non-specific binding with this compound?
Non-specific binding of small molecule inhibitors like this compound can arise from several factors:
-
Off-target protein interactions: The inhibitor may bind to proteins other than its intended clathrin target, leading to unintended biological effects.[2][3] This is a known issue with other clathrin inhibitors, such as Pitstop 2, which has been shown to have effects independent of clathrin.[1][6][7][8]
-
Hydrophobic interactions: The compound may non-specifically associate with cellular membranes or other lipophilic structures.
-
High compound concentration: Using concentrations significantly above the effective dose can lead to an increase in non-specific binding and potential cytotoxicity.[1]
-
Cell type-dependent effects: The expression levels of on-target and off-target proteins can vary between cell types, influencing the degree of non-specific binding.
Q3: What initial control experiments are essential when first using this compound?
To ensure the observed effects are due to specific inhibition of clathrin-mediated endocytosis, the following initial control experiments are recommended:
-
Vehicle Control: Always include a vehicle control, which is the solvent used to dissolve this compound (e.g., DMSO), at the same final concentration as in the experimental conditions.[9]
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration of this compound. This helps to minimize off-target effects by using the lowest concentration that produces the desired biological response.
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This can help to distinguish specific on-target effects from non-specific effects related to the chemical scaffold.
-
Positive Control: Use a well-characterized inhibitor of clathrin-mediated endocytosis (e.g., Pitstop 2, with awareness of its limitations) or a genetic approach (e.g., siRNA-mediated knockdown of clathrin heavy chain) as a positive control to benchmark the effects of this compound.[1][8]
Troubleshooting Guides
Problem 1: High background signal or unexpected cellular toxicity.
High background or toxicity can be indicative of non-specific binding or off-target effects.[2][3]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound concentration is too high. | Perform a dose-response experiment to identify the optimal concentration. | Reduced toxicity and background while maintaining the desired inhibitory effect. |
| Vehicle (e.g., DMSO) toxicity. | Test the effect of the vehicle alone at the working concentration.[9] | No significant effect on cell viability or the experimental readout. |
| Off-target effects. | Use a secondary, unrelated assay to confirm the inhibition of clathrin-mediated endocytosis (e.g., transferrin uptake assay).[10] | The secondary assay should show a similar inhibitory profile to the primary assay. |
| Contamination of the compound. | Verify the purity of the this compound stock. | Purity should be >95% to avoid confounding effects from impurities. |
Problem 2: Inconsistent results between experiments.
Inconsistent results can be due to variability in experimental conditions or cell handling.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell density or passage number. | Standardize cell seeding density and use cells within a consistent passage number range. | More reproducible results across experiments. |
| Inconsistent incubation times. | Adhere strictly to the optimized incubation time for this compound. | Consistent levels of inhibition will be observed. |
| Compound degradation. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. | The compound's potency will be maintained. |
Problem 3: Observed phenotype is not rescued by clathrin overexpression or is present in clathrin-depleted cells.
This is a strong indicator of off-target effects.[6][7]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound has significant off-target effects. | Perform the experiment in cells where the clathrin heavy chain has been depleted using siRNA.[8] | If the effect of this compound persists, it is likely due to off-target binding. |
| The phenotype is a downstream consequence of CME inhibition. | Investigate cellular pathways that are known to be affected by the disruption of endocytosis. | A clearer understanding of the inhibitor's cellular impact. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Transferrin Uptake Assay
This assay is a classic method to monitor clathrin-mediated endocytosis.[10]
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (and controls: vehicle, positive control inhibitor) in serum-free media for the desired time.
-
Transferrin Incubation: Add fluorescently labeled transferrin to the media and incubate at 37°C for 5-15 minutes to allow for internalization.
-
Acid Wash: To remove non-internalized, surface-bound transferrin, wash the cells with an acidic buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) on ice.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, counterstain nuclei with DAPI, and image using fluorescence microscopy.
-
Quantification: Quantify the intracellular fluorescence intensity per cell. A reduction in fluorescence in this compound treated cells compared to the vehicle control indicates inhibition of CME.
Protocol 2: Assessing Off-Target Effects using a Clathrin-Independent Endocytosis Assay
This protocol helps to determine if this compound non-specifically inhibits other endocytic pathways.
-
Cargo Selection: Choose a cargo molecule that is known to be internalized via a clathrin-independent pathway, such as the IL-2 receptor β-chain (IL-2Rβ) or cholera toxin B subunit (for caveolae-mediated endocytosis).[11][12]
-
Cell Treatment: Treat cells with this compound, a vehicle control, and a known inhibitor of the specific clathrin-independent pathway being studied.
-
Internalization Assay: Perform an uptake assay using a fluorescently labeled version of the chosen cargo molecule, following a similar procedure to the transferrin uptake assay.
-
Analysis: If this compound also inhibits the uptake of the clathrin-independent cargo, it suggests off-target effects.
Visualizations
References
- 1. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clathrin - Wikipedia [en.wikipedia.org]
- 5. Clathrin Functions in the Absence of the Terminal Domain Binding Site for Adaptor-associated Clathrin-Box Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeted Chemical Disruption of Clathrin Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Washing Out Clathrin-IN-4 from Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively washing out Clathrin-IN-4 from cells and assessing the functional recovery of clathrin-mediated endocytosis (CME).
Frequently Asked Questions (FAQs)
Q1: What is the expected timeframe for complete washout of this compound and functional recovery of clathrin-mediated endocytosis (CME)?
A1: The exact timeframe for complete washout and functional recovery is dependent on the specific cell type, the concentration of this compound used, and the duration of the initial treatment. Generally, for small molecule inhibitors that do not form covalent bonds, a significant recovery can be expected within 2 to 6 hours after removal of the compound.[1] However, empirical determination is crucial for each experimental system.
Q2: How can I confirm that this compound has been successfully washed out from my cells?
A2: Successful washout is best confirmed by a functional assay that measures the recovery of clathrin-mediated endocytosis. A common and reliable method is the transferrin uptake assay.[2] Comparing the level of fluorescently labeled transferrin uptake in washout cells to that of vehicle-treated control cells and cells continuously treated with this compound will indicate the extent of functional recovery.
Q3: Is the inhibitory effect of this compound expected to be reversible?
A3: Most small molecule inhibitors designed to target protein-protein interactions, like those involved in clathrin-mediated endocytosis, are developed to be reversible.[3][4] This allows for the study of acute effects of target inhibition. However, without specific data on this compound's mechanism of action, its reversibility is presumed but should be experimentally verified.
Q4: What are the key steps in a standard washout protocol for a small molecule inhibitor like this compound?
A4: A standard washout protocol involves aspirating the media containing the inhibitor, followed by multiple rinses with fresh, pre-warmed, inhibitor-free media. Typically, at least three sequential washes are recommended to effectively reduce the extracellular concentration of the inhibitor.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Washout: Clathrin-mediated endocytosis (CME) remains inhibited after the washout procedure. | 1. Insufficient washing: The number of washes may not be adequate to remove residual inhibitor. 2. High cellular accumulation: The inhibitor may accumulate intracellularly at high concentrations. 3. Slow off-rate: The inhibitor may dissociate from its target (clathrin) slowly. 4. Irreversible binding: Although less common for this class of inhibitors, this compound could potentially form a covalent bond with its target. | 1. Increase the number of washes (e.g., from 3 to 5) and the volume of wash buffer. 2. Increase the duration of the final incubation in inhibitor-free media to allow for passive diffusion out of the cells. 3. Extend the recovery time post-washout (e.g., test a time course of 2, 4, 6, and 12 hours). 4. If the effect is consistently irreversible, consider the possibility of covalent modification and consult any available literature on the inhibitor's chemical structure and reactivity. |
| Cell Stress or Death After Washout: Cells show morphological changes, detach, or have reduced viability following the washout protocol. | 1. Mechanical stress: The washing procedure itself can be harsh on certain cell types. 2. Temperature shock: Using media at a different temperature than the incubator can stress the cells. 3. Toxicity of the inhibitor: Prolonged exposure or high concentrations of this compound might have cytotoxic effects that are not immediately apparent. | 1. Perform washes gently. Instead of aspirating the entire volume, consider serial dilutions of the media. 2. Ensure all media and buffers are pre-warmed to 37°C. 3. Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time for this compound. Assess cell viability using a standard assay (e.g., Trypan Blue or a commercial viability kit). |
| Variability in Functional Recovery: The extent of CME recovery is inconsistent between experiments. | 1. Inconsistent washout procedure: Minor variations in the number of washes, volumes, or timing can lead to different levels of residual inhibitor. 2. Cell confluency and health: The physiological state of the cells can influence their response to the inhibitor and their ability to recover. 3. Passage number: High-passage number cells may exhibit altered endocytic activity. | 1. Standardize the washout protocol and ensure all steps are performed consistently. 2. Use cells at a consistent confluency (e.g., 70-80%) and ensure they are healthy and actively dividing before starting the experiment. 3. Use cells within a defined low passage number range. |
Experimental Protocols
Protocol 1: Washout of this compound from Adherent Cells
Materials:
-
Adherent cells treated with this compound
-
Pre-warmed (37°C) complete cell culture medium (inhibitor-free)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
Procedure:
-
Aspirate the medium containing this compound from the cell culture plate or dish.
-
Gently add pre-warmed PBS to the vessel, ensuring not to dislodge the cells. For a 6-well plate, use 2 mL of PBS per well.
-
Gently swirl the plate and then aspirate the PBS.
-
Repeat steps 2 and 3 for a total of three washes with PBS.
-
Add pre-warmed, inhibitor-free complete culture medium to the cells.
-
Return the cells to a 37°C incubator with 5% CO₂ for the desired recovery period (e.g., 2, 4, or 6 hours) before proceeding with functional assays.
Protocol 2: Assessing Recovery of Clathrin-Mediated Endocytosis via Transferrin Uptake Assay
Materials:
-
Cells post-Clathrin-IN-4 washout (from Protocol 1)
-
Control cells (vehicle-treated and continuously treated with this compound)
-
Serum-free cell culture medium, pre-warmed to 37°C
-
Human Transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor™ 647), prepared according to the manufacturer's instructions
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
After the desired recovery period following washout, aspirate the complete medium from all cell groups (washout, vehicle control, and continuous inhibitor).
-
Wash the cells once with pre-warmed serum-free medium.
-
Starve the cells by incubating them in pre-warmed serum-free medium for 30-60 minutes at 37°C to remove any bound transferrin from the culture medium.[2]
-
Add serum-free medium containing fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate at 37°C for 1-5 minutes to allow for internalization.[2]
-
To stop the uptake, place the plate on ice and immediately wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[2]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with Hoechst stain for 10 minutes.[2]
-
Wash the cells three times with PBS and mount the coverslips on microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope. The amount of internalized transferrin can be quantified using image analysis software.
Visualizations
Caption: Simplified signaling pathway of clathrin-mediated endocytosis and the putative inhibitory point of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 3. Targeted Chemical Disruption of Clathrin Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Clathrin Inhibitors: Evaluating Efficacy and Specificity with Pitstop 2 as a Case Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular biology and drug discovery, potent and specific inhibitors of clathrin-mediated endocytosis (CME) are invaluable tools for dissecting cellular trafficking pathways and developing novel therapeutics. This guide provides a comprehensive comparison of the well-characterized clathrin inhibitor, Pitstop 2. Due to the absence of publicly available data on a compound referred to as "Clathrin-IN-4," a direct comparison is not feasible at this time. However, the detailed analysis of Pitstop 2 presented herein, including its mechanism of action, experimental data, and critical evaluation of its specificity, will serve as a robust framework for assessing the efficacy and potential liabilities of any novel clathrin inhibitor.
Mechanism of Action: The Intended Target and Off-Target Realities
Pitstop 2 was designed as a small molecule inhibitor that targets the N-terminal domain of the clathrin heavy chain.[1][2] This domain is crucial for the recruitment of various accessory proteins that contain clathrin-box motifs, which are essential for the assembly of clathrin-coated pits. By binding to a groove on the clathrin terminal domain, Pitstop 2 is intended to competitively inhibit the interaction between clathrin and these accessory proteins, thereby arresting the formation of clathrin-coated vesicles and halting CME.[2]
However, a significant body of research has demonstrated that Pitstop 2 is not specific to clathrin-mediated processes. It has been shown to inhibit clathrin-independent endocytosis (CIE) as well, raising concerns about its use as a specific tool to probe CME.[1][3][4] Studies have indicated that the inhibitory effects of Pitstop 2 on CIE persist even after clathrin heavy chain knockdown, suggesting the existence of off-target effects.[3][4] These off-target effects may be related to the compound's amphiphilic nature, which could lead to non-specific interactions with cellular membranes or other proteins.[2][5]
Diagram: Intended and Off-Target Mechanisms of Pitstop 2
Caption: Intended and off-target mechanisms of Pitstop 2.
Quantitative Efficacy of Pitstop 2
The efficacy of Pitstop 2 in inhibiting endocytosis is typically assessed by measuring the internalization of specific cargo molecules. Transferrin, which enters cells via CME, is a common marker for this pathway. The Major Histocompatibility Complex I (MHCI) and other cell surface proteins are often used as markers for CIE.
| Cargo | Endocytic Pathway | Cell Line | Pitstop 2 Concentration | Inhibition (%) | Reference |
| Transferrin | Clathrin-Mediated | HeLa | 20 µM | ~50% | [3] |
| Transferrin | Clathrin-Mediated | HeLa | 30 µM | Significant Inhibition | [5] |
| MHCI | Clathrin-Independent | HeLa | 20 µM | ~70% | [3] |
| MHCI | Clathrin-Independent | HeLa | 6 µM | ~50% (IC50) | [3] |
| Transferrin | Clathrin-Mediated | COS-7 | 20 µM | Significant Inhibition | [6] |
| MHCI | Clathrin-Independent | COS-7 | 20 µM | Significant Inhibition | [6] |
| Transferrin | Clathrin-Mediated | BEAS-2B | 20 µM | Significant Inhibition | [6] |
| MHCI | Clathrin-Independent | BEAS-2B | 20 µM | Significant Inhibition | [6] |
Note: The level of inhibition can vary between cell lines and experimental conditions.
Experimental Protocols
Transferrin Uptake Assay to Measure Clathrin-Mediated Endocytosis
This protocol is a standard method to quantify the rate of CME by measuring the internalization of fluorescently labeled transferrin.
Materials:
-
HeLa cells (or other suitable cell line)
-
Serum-free DMEM
-
Alexa Fluor 647-conjugated transferrin (or other fluorescent conjugate)
-
Pitstop 2
-
DMSO (vehicle control)
-
Acidic wash buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed HeLa cells and grow to confluency.
-
Pre-treat cells with serum-free DMEM for 30 minutes at 37°C.[5]
-
Incubate cells with the desired concentration of Pitstop 2 (e.g., 30 µM) or DMSO for 30 minutes at 37°C.[5]
-
Add Alexa Fluor 647-conjugated transferrin (50 µg/ml) and incubate for 10 minutes at 37°C to allow internalization.[5][7]
-
To stop uptake, place cells on ice and wash with ice-cold PBS.
-
To remove surface-bound transferrin, wash cells twice with ice-cold acidic wash buffer.[5][7]
-
Resuspend cells in PBS for analysis.
-
Quantify the internalized transferrin fluorescence using a flow cytometer or by imaging and subsequent image analysis.[5]
Antibody Internalization Assay for Clathrin-Independent Endocytosis
This method assesses CIE by tracking the uptake of antibodies against cell surface proteins that are known to be internalized independently of clathrin, such as MHCI.
Materials:
-
HeLa cells (or other suitable cell line)
-
Serum-free DMEM with 10 mM HEPES
-
Primary antibody against a CIE cargo protein (e.g., MHCI)
-
Fluorescently labeled secondary antibody
-
Pitstop 2
-
DMSO (vehicle control)
-
Acidic wash buffer (as above) or unlabeled secondary antibody for blocking
-
Fixation and permeabilization buffers
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips.
-
Pre-incubate cells in serum-free DMEM with 10 mM HEPES for 1 hour at 37°C.[3]
-
Treat cells with 20 µM Pitstop 2 or DMSO for 15 minutes at 37°C.[3][8]
-
Add the primary antibody against the CIE cargo and incubate for 30 minutes at 37°C to allow internalization.[3][8]
-
Wash cells to remove unbound primary antibody.
-
Either perform an acid wash to remove surface-bound antibodies or block surface-bound primary antibodies with an excess of unlabeled secondary antibody.[8]
-
Fix and permeabilize the cells.
-
Incubate with a fluorescently labeled secondary antibody to detect the internalized primary antibody.
-
Visualize and quantify the internalized antibody using fluorescence microscopy and image analysis software.[8]
Diagram: Experimental Workflow for Assessing Endocytosis Inhibition
Caption: A generalized workflow for studying endocytosis inhibition.
Conclusion and Recommendations
While Pitstop 2 was developed as a specific inhibitor of clathrin-mediated endocytosis, substantial evidence points to its significant off-target effects on clathrin-independent pathways.[3][5][9] This lack of specificity is a critical consideration for researchers, as data obtained using Pitstop 2 alone cannot be definitively attributed to the inhibition of CME.
For rigorous investigation of clathrin function, it is highly recommended to:
-
Use multiple, mechanistically distinct inhibitors to confirm phenotypes.
-
Employ genetic approaches , such as siRNA-mediated knockdown of the clathrin heavy chain, as an orthogonal method to validate findings.[3]
-
Carefully titrate the concentration of Pitstop 2 to the lowest effective dose to minimize off-target effects, although this may not eliminate them entirely.
-
Always include appropriate controls , including vehicle-treated cells and, where possible, a negative control compound that is structurally related to Pitstop 2 but inactive.
The search for highly specific and potent clathrin inhibitors is an ongoing effort in the field. The experimental frameworks and critical considerations outlined in this guide, using Pitstop 2 as a well-documented example, provide a valuable resource for the evaluation of any new chemical probes targeting clathrin-mediated endocytosis. As new compounds like "this compound" emerge, they must be subjected to similarly rigorous scrutiny of their efficacy and, most importantly, their specificity to be considered reliable tools for cell biology and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Clathrin-IN-4 versus other clathrin inhibitors: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Clathrin-IN-4, a notable inhibitor of clathrin-mediated endocytosis (CME), against other widely used inhibitors in the field. This document aims to be an objective resource, presenting experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the most appropriate inhibitor for their studies.
Introduction to Clathrin-Mediated Endocytosis and its Inhibition
Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a wide array of molecules from the cell surface, including nutrients, growth factors, and receptors. This process is orchestrated by the assembly of a clathrin coat on the plasma membrane, which deforms the membrane into a vesicle. Given its central role in cellular physiology, the targeted inhibition of CME has become a powerful tool for dissecting cellular signaling pathways and a potential therapeutic strategy for various diseases, including cancer and viral infections. A variety of small molecule inhibitors have been developed to target different stages of this pathway. This guide focuses on a comparative analysis of this compound against other prominent inhibitors such as Pitstop 2, Dynasore, and Dyngo-4a.
Comparative Data of Clathrin Inhibitors
The following table summarizes the key quantitative data for this compound and other selected clathrin and dynamin inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, cell type, and substrate used.
| Inhibitor | Target(s) | IC50 | Known Off-Target Effects | Reference(s) |
| This compound | Clathrin-mediated endocytosis, Dynamin I GTPase | 2.1 µM (CME), 9.1 µM (Dynamin I) | Information not readily available | [1] |
| Pitstop 2 | Clathrin terminal domain | ~12 µM (Clathrin-amphiphysin interaction) | Inhibits clathrin-independent endocytosis, cytotoxicity at higher concentrations | [2][3][4] |
| Dynasore | Dynamin 1, 2, and Drp1 GTPase | ~15 µM (Dynamin GTPase) | Destabilizes actin filaments, disrupts lipid rafts | [5][6][7][8][9] |
| Dyngo-4a | Dynamin I and II GTPase | 0.38 µM (Dynamin I), 2.3 µM (Dynamin II), 5.7 µM (CME) | Can have dynamin-independent effects on fluid-phase endocytosis and membrane ruffling | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to characterize clathrin inhibitors.
Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This assay is a gold standard for quantifying the rate of CME by tracking the internalization of fluorescently labeled transferrin, a protein that is exclusively internalized via this pathway.
Materials:
-
Cells of interest cultured on coverslips in a 24-well plate.
-
Basal neuronal medium (or other suitable serum-free medium without transferrin).
-
Human transferrin conjugated with a fluorophore (e.g., Alexa Fluor 647).[11]
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Hoechst stain for nuclear counterstaining.
-
Fluoromount-G for mounting.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on coverslips.
-
Starvation: Wash the cells with warm basal medium and then incubate them in the same medium for 30-60 minutes at 37°C and 5% CO2 to deplete endogenous transferrin.[11]
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of the clathrin inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for the desired time (e.g., 15-30 minutes) under the same culture conditions.
-
Transferrin Internalization: Add pre-warmed transferrin-Alexa Fluor 647 (typically at 10 µg/mL) to the wells and incubate for a short period (e.g., 1-15 minutes) at 37°C to allow for internalization.[1][11]
-
Acid Wash (Optional but Recommended): To remove surface-bound transferrin, quickly wash the cells with ice-cold acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 1-2 minutes on ice.
-
Fixation: Immediately wash the cells three times with ice-cold PBS and then fix with 4% PFA for 15 minutes at room temperature.[1][11]
-
Staining and Mounting: Wash the cells three times with PBS. Permeabilize if necessary for other antibody staining. Stain nuclei with Hoechst for 10 minutes. Wash again with PBS and mount the coverslips onto slides using Fluoromount-G.[1][11]
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software like ImageJ.[12]
Dynamin GTPase Activity Assay
This assay measures the GTPase activity of dynamin, which is crucial for the scission of clathrin-coated vesicles. Inhibitors of dynamin will reduce its GTPase activity. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi) from GTP hydrolysis.[13][14]
Materials:
-
Purified dynamin protein.
-
GTP solution.
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT).
-
Malachite green reagent.
-
96-well microplate.
-
Plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the dynamin protein, and the inhibitor at various concentrations.
-
Initiate Reaction: Add GTP to each well to start the reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).[14]
-
Stop Reaction and Color Development: Stop the reaction by adding the malachite green reagent, which will react with the released Pi to produce a colored product.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[13]
-
Data Analysis: Generate a standard curve using known concentrations of Pi. Calculate the amount of Pi released in each reaction and determine the percentage of inhibition for each inhibitor concentration. The IC50 value can then be calculated by fitting the data to a dose-response curve.
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the key stages of clathrin-mediated endocytosis and the points at which different inhibitors exert their effects.
Caption: Clathrin-mediated endocytosis pathway and inhibitor targets.
Comparative Analysis
This compound: As a Wiskostatin analogue, this compound presents an interesting profile by reportedly inhibiting both CME and dynamin I GTPase activity.[1] This dual activity could be advantageous for ensuring a robust blockade of endocytosis. However, the lack of extensive characterization and direct comparative studies with other inhibitors makes it difficult to ascertain its specificity and potential off-target effects. Its efficacy against CME (IC50 of 2.1 µM) appears to be more potent than Pitstop 2 but less so than Dyngo-4a's effect on dynamin.[1][3][10]
Pitstop 2: This inhibitor directly targets the clathrin terminal domain, preventing its interaction with adaptor proteins.[2][3] While this offers a direct mechanism for inhibiting clathrin function, studies have raised concerns about its specificity. Pitstop 2 has been shown to inhibit clathrin-independent endocytosis, and this effect persists even in cells where clathrin has been knocked down, suggesting the presence of off-target effects.[15][16][17] Furthermore, cytotoxicity has been observed at concentrations close to its effective dose, which necessitates careful dose-response studies.[4]
Dynasore and Dyngo-4a: These inhibitors target the GTPase activity of dynamin, which is essential for the final scission step of vesicle formation.[10][18][19] Dyngo-4a is a more potent analogue of Dynasore with reduced cytotoxicity.[10] While effective at blocking dynamin-dependent processes, a major consideration is that dynamin is also involved in other cellular processes, including some forms of clathrin-independent endocytosis. Both inhibitors have been reported to have dynamin-independent off-target effects, with Dynasore being shown to affect the actin cytoskeleton and lipid raft organization.[5][7][8][9] Therefore, attributing an observed phenotype solely to the inhibition of CME when using these compounds requires caution and complementary experimental approaches, such as siRNA-mediated knockdown of dynamin.
Conclusion
The choice of a clathrin inhibitor should be guided by the specific experimental question and a thorough understanding of the inhibitor's mechanism of action and potential limitations.
-
This compound is a promising candidate due to its reported dual inhibition of CME and dynamin, though further characterization of its specificity is warranted.
-
Pitstop 2 offers a direct way to target clathrin, but researchers must be mindful of its known off-target effects on clathrin-independent pathways and its potential for cytotoxicity.[4][15][16][17][20]
-
Dyngo-4a is a potent dynamin inhibitor and a significant improvement over its predecessor, Dynasore. However, like all dynamin inhibitors, its effects may not be exclusive to clathrin-mediated endocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pitstop 2 is a Clathrin Inhibitor which Inhibits Clathrin-Mediated Endocytosis (CME) | MedChemExpress [medchemexpress.eu]
- 3. Pitstop2 | clathrin terminal domain inhibitor | antitumor | TargetMol [targetmol.com]
- 4. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dynamin inhibitor dynasore inhibits bone resorption by rapidly disrupting actin rings of osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
- 7. Dynasore, a dynamin inhibitor, suppresses lamellipodia formation and cancer cell invasion by destabilizing actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uncoupling of dynamin polymerization and GTPase activity revealed by the conformation-specific nanobody dynab | eLife [elifesciences.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 17. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dynasore, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.biologists.com [journals.biologists.com]
Validating Clathrin-IN-4 Specificity for Clathrin-Dependent Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise inhibition of cellular pathways is paramount. This guide provides an objective comparison of Clathrin-IN-4, a potent inhibitor of clathrin-mediated endocytosis (CME), with other commonly used inhibitors. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide serves as a resource for validating the specificity of this compound in targeting clathrin-dependent pathways.
Clathrin-mediated endocytosis is a crucial cellular process for the uptake of nutrients, regulation of cell signaling, and synaptic vesicle recycling.[1][2] Its intricate machinery involves the assembly of clathrin coats at the plasma membrane, leading to the formation of vesicles that transport cargo into the cell.[1][2] Small molecule inhibitors are invaluable tools for studying these processes, but their utility is contingent on their specificity. This guide focuses on this compound, a Wiskostatin analogue, and compares its performance against other inhibitors to aid researchers in selecting the most appropriate tool for their studies.[3]
Comparative Analysis of CME Inhibitors
The central challenge in utilizing chemical inhibitors for cellular studies lies in their potential for off-target effects. A truly specific inhibitor would only affect its intended target without perturbing other cellular processes. The following table summarizes the quantitative data on the potency of this compound and its alternatives in inhibiting clathrin-mediated endocytosis, alongside their known off-target activities.
| Inhibitor | Target | CME Inhibition (IC50) | Off-Target Activity | Off-Target Potency (IC50) |
| This compound | Clathrin-mediated endocytosis | 2.1 µM | Dynamin I GTPase | 9.1 µM |
| Wiskostatin | N-WASP | 6.9 µM | Dynamin I GTPase | 20.7 µM |
| Pitstop® 2 | Clathrin Heavy Chain (N-terminal domain) | ~1.9 µM | Clathrin-independent endocytosis | Inhibition observed |
| Dynasore | Dynamin | ~15 µM (cell-based) | Fluid-phase endocytosis, membrane ruffling | Inhibition observed in dynamin TKO cells |
| Dyngo-4a | Dynamin | ~3.1 µM (cell-based) | Fluid-phase endocytosis, membrane ruffling | Inhibition observed in dynamin TKO cells |
Data compiled from multiple sources.[3][4][5][6]
This compound emerges as a potent inhibitor of CME with an IC50 of 2.1 µM. However, its inhibitory effect on dynamin I GTPase at 9.1 µM indicates a potential for off-target effects, as dynamin is a key player in multiple endocytic pathways.[4] Its parent compound, Wiskostatin, also inhibits both CME and dynamin, albeit with lower potency for dynamin.[5]
Pitstop® 2, while targeting the clathrin heavy chain directly, has been shown to inhibit clathrin-independent endocytosis, questioning its specificity.[6] Similarly, the dynamin inhibitors Dynasore and Dyngo-4a have demonstrated off-target effects on fluid-phase endocytosis and membrane ruffling, even in cells completely lacking dynamin, highlighting the importance of careful validation.[4]
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of this compound or any other CME inhibitor, a combination of well-controlled experiments is essential. Below are detailed protocols for key assays.
Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This assay is the gold standard for quantifying CME, as the cellular uptake of transferrin is exclusively mediated by this pathway.
Materials:
-
Cells cultured on coverslips to 60-70% confluency.
-
Serum-free medium supplemented with 25 mM HEPES pH 7.4 and 0.5% (w/v) BSA.
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin).
-
Inhibitor stock solution (e.g., this compound in DMSO).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with DAPI.
Procedure:
-
Starvation: Wash cells with PBS and incubate in pre-warmed serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.
-
Inhibitor Pre-treatment: Treat the starved cells with the desired concentration of the inhibitor (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Pulse: Add fluorescently labeled transferrin (typically 10-25 µg/mL) to the medium containing the inhibitor and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow internalization.
-
Wash: To remove surface-bound transferrin, wash the cells three times with ice-cold PBS. An acid wash step (e.g., 0.1 M glycine, 0.9% NaCl, pH 2.5) can be included for more stringent removal of surface signal.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS, stain the nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the internalized transferrin fluorescence intensity per cell using image analysis software like ImageJ. A significant reduction in fluorescence in inhibitor-treated cells compared to the control indicates CME inhibition.
Dynamin GTPase Activity Assay
This biochemical assay measures the GTP hydrolysis activity of dynamin and can be used to determine if a compound directly inhibits this enzyme, a common off-target for CME inhibitors.
Materials:
-
Purified dynamin I protein.
-
GTPase buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 2 mM MgCl2).
-
GTP solution.
-
Inhibitor stock solution.
-
Phosphate detection reagent (e.g., Malachite Green-based reagent).
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the GTPase buffer, purified dynamin I, and the inhibitor at various concentrations (or vehicle control).
-
Pre-incubation: Incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add GTP to initiate the hydrolysis reaction.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis: Calculate the amount of inorganic phosphate released and determine the IC50 value of the inhibitor for dynamin GTPase activity.
Visualizing the Pathway and Experimental Workflow
To further clarify the context of this compound's action and the process of its validation, the following diagrams are provided.
Caption: Clathrin-mediated endocytosis pathway and inhibitor targets.
References
- 1. Molecular Structure, Function, and Dynamics of Clathrin-Mediated Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Clathrin-IN-4's Mechanism: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the mechanistic cross-validation of Clathrin-IN-4, a putative inhibitor of clathrin-mediated endocytosis (CME). By employing a series of orthogonal assays, researchers can build a robust evidence base for the compound's on-target activity and specificity. This document compares the known properties of this compound with the well-characterized, albeit non-specific, clathrin inhibitor Pitstop-2, and provides detailed protocols for essential validation experiments.
Understanding the Mechanism of Action
Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of a wide array of cargo from the cell surface. This process is initiated by the assembly of clathrin triskelions into a polygonal lattice on the plasma membrane, a process facilitated by adaptor proteins. The growing clathrin-coated pit invaginates and is ultimately scised by the GTPase dynamin to form a clathrin-coated vesicle.
This compound is described as a potent inhibitor of CME with a reported half-maximal inhibitory concentration (IC50) of 2.1 μM. Furthermore, it has been shown to inhibit dynamin I GTPase activity with an IC50 of 9.1 μM, suggesting a potential dual-targeting mechanism or off-target effects that require careful dissection.
In contrast, Pitstop-2 , a widely used tool to study CME, acts by targeting the N-terminal domain of the clathrin heavy chain, preventing its interaction with adaptor proteins.[1][2] However, numerous studies have highlighted its lack of specificity, demonstrating effects on clathrin-independent endocytic pathways and exhibiting cytotoxicity at effective concentrations.[1][3] This underscores the critical need for rigorous, multi-faceted validation of any new clathrin inhibitor.
Comparative Data of Clathrin Inhibitors
A direct head-to-head comparison of this compound and other inhibitors in the same experimental systems is not extensively available in the public domain. The following table summarizes the reported inhibitory concentrations.
| Compound | Target(s) | Reported IC50 | Key Considerations |
| This compound | Clathrin-Mediated Endocytosis, Dynamin I | 2.1 µM (CME), 9.1 µM (Dynamin I) | Dual activity requires careful validation of primary target. Cytotoxicity profile is not widely reported. |
| Pitstop-2 | Clathrin Heavy Chain (N-terminal domain) | ~15-30 µM (cellular assays) | Known to have off-target effects and induce cytotoxicity.[1][3] |
Orthogonal Assays for Mechanistic Validation
To rigorously validate the mechanism of this compound, a combination of biochemical and cell-based assays should be employed. These assays, detailed below, provide complementary information on the compound's effect on different stages of the CME pathway.
In Vitro Clathrin Assembly Assay
This biochemical assay directly assesses the effect of an inhibitor on the fundamental ability of clathrin to polymerize into cages.
Experimental Protocol:
-
Protein Purification: Purify clathrin triskelions and assembly protein (AP) complexes from a suitable source (e.g., bovine brain or recombinant expression).
-
Assembly Reaction: Incubate purified clathrin (at a concentration above its critical concentration for assembly) with or without the assembly proteins in an assembly buffer (e.g., MES-buffered saline with MgCl2 and GTP).
-
Inhibitor Treatment: Add varying concentrations of this compound or a control inhibitor (e.g., Pitstop-2) to the assembly reaction.
-
Turbidity Measurement: Monitor the kinetics of clathrin assembly by measuring the increase in light scattering at 320 nm in a spectrophotometer.
-
Data Analysis: Plot the rate of assembly against the inhibitor concentration to determine the IC50 value for the inhibition of clathrin polymerization.
Transferrin Uptake Assay
This classic cell-based assay measures the internalization of transferrin, a cargo protein that is exclusively taken up by CME.
Experimental Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or A549) on coverslips or in multi-well plates.
-
Serum Starvation: Prior to the assay, starve the cells in serum-free media to upregulate transferrin receptor expression.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound, a positive control (e.g., Pitstop-2), and a vehicle control for a defined period.
-
Transferrin Incubation: Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to the cells and incubate at 37°C to allow for endocytosis.
-
Acid Wash: To remove surface-bound transferrin, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.5).
-
Fixation and Imaging: Fix the cells and visualize the internalized transferrin using fluorescence microscopy. Alternatively, quantify the internalized fluorescence using a plate reader or flow cytometry.
-
Data Analysis: Quantify the fluorescence intensity of internalized transferrin and normalize it to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.[4]
EGFR Degradation Assay
This assay assesses the impact of CME inhibition on the signaling and trafficking of the Epidermal Growth Factor Receptor (EGFR), another well-known cargo of this pathway. Inhibition of CME can alter the normal degradation pathway of EGFR.[5][6]
Experimental Protocol:
-
Cell Culture and Starvation: Culture cells expressing EGFR (e.g., A431 or HEK293) and serum-starve them overnight.
-
Inhibitor Treatment: Treat the cells with different concentrations of this compound or control compounds.
-
EGF Stimulation: Stimulate the cells with EGF for various time points (e.g., 0, 15, 30, 60 minutes) to induce EGFR internalization and degradation.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting to detect the levels of total EGFR and phosphorylated EGFR (a marker of receptor activation). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Data Analysis: Quantify the band intensities for total and phosphorylated EGFR and normalize them to the loading control. Compare the degradation profile of EGFR in treated versus untreated cells.[5]
siRNA-mediated Clathrin Knockdown as a Positive Control
To confirm that the observed effects of this compound are indeed due to the inhibition of clathrin function, a genetic approach using small interfering RNA (siRNA) to deplete clathrin heavy chain should be used as a benchmark.[7]
Experimental Protocol:
-
siRNA Transfection: Transfect cells with a validated siRNA targeting the clathrin heavy chain (CLTC) or a non-targeting control siRNA.
-
Protein Knockdown Confirmation: After 48-72 hours, confirm the knockdown of clathrin protein levels by Western blotting.
-
Functional Assays: Perform the transferrin uptake and EGFR degradation assays as described above on the clathrin-depleted cells.
-
Comparison: Compare the phenotype observed with this compound treatment to that of clathrin knockdown. A similar phenotype provides strong evidence for on-target activity.
Visualizing the Pathways and Workflows
To aid in the conceptual understanding of this compound's proposed mechanism and the validation workflow, the following diagrams have been generated using Graphviz.
Caption: Clathrin-Mediated Endocytosis Pathway and Inhibitor Targets.
Caption: Workflow for Orthogonal Validation of Clathrin Inhibitors.
Conclusion
The validation of a small molecule inhibitor's mechanism of action is a cornerstone of reliable chemical biology and drug discovery. For a compound like this compound, which has shown potent inhibition of clathrin-mediated endocytosis, a multi-pronged approach using orthogonal assays is imperative. By combining direct biochemical assays with functional cell-based assays and genetic controls, researchers can build a comprehensive and compelling case for its on-target efficacy and specificity. The comparison with well-studied but flawed inhibitors like Pitstop-2 provides a valuable context for interpreting these validation studies and highlights the importance of a thorough and unbiased experimental approach. This guide provides the necessary framework and protocols to embark on such a validation endeavor.
References
- 1. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Reactivation of Mutant-EGFR Degradation through Clathrin Inhibition Overcomes Resistance to EGFR Tyrosine Kinase Inhibitors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Clathrin-mediated internalization is essential for sustained EGFR signaling but dispensable for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clathrin-independent endocytosis and retrograde transport in cancer cells promote cytotoxic CD8 T cell activation [elifesciences.org]
A Comparative Guide to Clathrin Inhibitors: Benchmarking Clathrin-IN-4 Against Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Clathrin-IN-4, a known inhibitor of clathrin-mediated endocytosis (CME), against newly developed inhibitors, including the peptide-based Wbox2 and the widely used, though less specific, small molecule Pitstop 2. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying cellular pathways to aid in the selection of appropriate research tools for studying and targeting CME.
Performance Comparison of Clathrin Inhibitors
The efficacy and specificity of clathrin inhibitors are critical for their application in research and therapeutic development. The following table summarizes the key performance indicators for this compound, Wbox2, and Pitstop 2, based on available experimental data.
| Inhibitor | Type | Target | IC50 (CME) | IC50 (Dynamin I GTPase) | IC50 (Cytotoxicity) | Notes |
| This compound | Small Molecule | Clathrin, Dynamin I | 2.1 µM | 9.1 µM | Data not available | Dual inhibitor of both clathrin and dynamin. |
| Wbox2 | Peptide | Clathrin Terminal Domain (W-box motif) | ~3-4 µM | Data not available | >40 µM | Highly specific for the W-box binding site on the clathrin terminal domain; demonstrates a favorable therapeutic window.[1] |
| Pitstop 2 | Small Molecule | Clathrin Terminal Domain | ~20-25 µM (for complete inhibition) | Data not available | Cytotoxic at concentrations slightly above effective dose | Known to have off-target effects and can inhibit clathrin-independent endocytosis.[2] |
IC50 values are dependent on the specific assay conditions and cell types used. The data presented here is for comparative purposes.
Mechanism of Action and Specificity
This compound acts as a dual inhibitor, targeting both clathrin-mediated endocytosis and the GTPase activity of dynamin I. This dual action can be advantageous for complete blockade of the endocytic pathway but may complicate studies aimed at dissecting the specific roles of clathrin and dynamin.
Wbox2 is a novel peptide-based inhibitor designed to mimic the W-box motif, a key binding site on the clathrin terminal domain for accessory proteins like AP2 and SNX9.[1] Its high specificity for this interaction makes it a valuable tool for probing the role of these specific protein-protein interactions in CME. Its significantly higher IC50 for cytotoxicity compared to its CME inhibitory concentration suggests a wide therapeutic window.[1]
Pitstop 2 , while widely used, has demonstrated a lack of specificity. It has been shown to inhibit clathrin-independent endocytosis and can have off-target effects within the cell.[2] Its cytotoxicity at concentrations near its effective dose for CME inhibition necessitates careful dose-response studies and consideration of appropriate controls.
Experimental Protocols
Accurate and reproducible assessment of inhibitor performance relies on standardized experimental protocols. Below are detailed methodologies for key assays used in the characterization of clathrin inhibitors.
Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This assay is a gold standard for quantifying the rate of CME. Transferrin, an iron-carrying protein, is internalized by cells exclusively through CME upon binding to its receptor.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin)
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips or in plates to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Pre-incubation: Treat the cells with the desired concentrations of the clathrin inhibitor (and a vehicle control) in serum-free medium for the desired pre-incubation time (e.g., 30 minutes) at 37°C.
-
Transferrin Internalization: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.
-
Stopping Internalization: To stop the uptake, immediately place the plate on ice and wash the cells three times with ice-cold PBS.
-
Acid Wash (Optional): To remove non-internalized, surface-bound transferrin, wash the cells with a pre-chilled, acidic solution (e.g., 0.1 M glycine, 0.15 M NaCl, pH 3.0) for 1-2 minutes on ice.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with Hoechst stain for 10 minutes. Wash again with PBS and mount the coverslips on slides with mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of the labeled transferrin per cell using image analysis software (e.g., ImageJ). The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Dynamin GTPase Activity Assay
This biochemical assay measures the rate of GTP hydrolysis by purified dynamin protein in the presence and absence of inhibitors.
Materials:
-
Purified dynamin I protein
-
GTPase assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 5 mM MgCl2, pH 7.4)
-
GTP (substrate)
-
Inhibitor stock solutions
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the GTPase assay buffer, purified dynamin I protein, and the desired concentrations of the inhibitor (or vehicle control).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add GTP to each well to initiate the GTPase reaction.
-
Incubation: Incubate the plate at 37°C for a specific time period (e.g., 30-60 minutes), during which the dynamin will hydrolyze GTP to GDP and inorganic phosphate (Pi).
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent. This reagent will form a colored complex with the released Pi.
-
Measure Absorbance: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the amount of Pi released based on a standard curve. Determine the percentage of inhibition of GTPase activity for each inhibitor concentration and calculate the IC50 value.[3][4]
Cytotoxicity Assay
This assay determines the concentration at which an inhibitor becomes toxic to cells, which is crucial for establishing a therapeutic window.
Materials:
-
Cells seeded in a 96-well plate
-
Complete cell culture medium
-
Inhibitor stock solutions
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP levels like CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Inhibitor Treatment: The following day, treat the cells with a range of concentrations of the inhibitor (and a vehicle control) in complete medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time recommended by the reagent manufacturer to allow for the colorimetric or luminescent reaction to occur.
-
Measure Signal: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Determine the IC50 for cytotoxicity by plotting cell viability against inhibitor concentration.
Visualizing the Landscape of Clathrin-Mediated Endocytosis
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the key stages of clathrin-mediated endocytosis and the experimental workflow for inhibitor testing.
Caption: The clathrin-mediated endocytosis pathway and points of inhibition.
Caption: Experimental workflow for benchmarking clathrin inhibitors.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal and Handling of Clathrin-IN-4
For researchers and scientists at the forefront of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and efficient laboratory environment. This guide provides essential safety and logistical information for Clathrin-IN-4, a potent inhibitor of clathrin-mediated endocytosis. By adhering to these procedures, you can minimize risks and contribute to a culture of safety in your research endeavors.
Essential Safety & Chemical Data
A thorough understanding of the physicochemical properties and potential hazards of this compound is the first step towards safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| IUPAC Name | (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol | MedChemExpress, Sigma-Aldrich |
| CAS Number | 762242-59-1 | MedChemExpress, Sigma-Aldrich |
| Molecular Formula | C₁₇H₁₈Br₂N₂O | MedChemExpress, Sigma-Aldrich |
| Molecular Weight | 442.15 g/mol | MedChemExpress, Sigma-Aldrich |
| Appearance | Solid | General knowledge for similar compounds |
| Purity | >98% (or as specified by supplier) | MedChemExpress, Sigma-Aldrich |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage Conditions | Store at -20°C for short-term, -80°C for long-term. Protect from light. | MedChemExpress |
Note: Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed information.
Proper Disposal Procedures for this compound
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on general best practices for similar small molecule inhibitors, particularly those dissolved in dimethyl sulfoxide (DMSO). It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to review the SDS provided by your supplier.
Step-by-Step Disposal Workflow:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety glasses with side shields.
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. Do not mix with other chemical waste unless explicitly permitted by your EHS office.
-
Liquid Waste (DMSO solution): Collect waste solutions of this compound in DMSO in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with DMSO.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered hazardous waste and collected in a separate, labeled container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), the approximate concentration, and the date.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's EHS personnel.
-
Disposal Request: Follow your institution's procedures to request a hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound.
Experimental Protocol: Transferrin Uptake Assay
A common method to assess the efficacy of clathrin-mediated endocytosis inhibitors is the transferrin uptake assay. Transferrin, a glycoprotein that binds iron, is internalized by cells through this pathway. By labeling transferrin with a fluorescent dye, its uptake can be visualized and quantified.
Materials:
-
Cells cultured on glass coverslips
-
Human transferrin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere and grow to the desired confluency.
-
Serum Starvation: To remove endogenous transferrin, wash the cells with serum-free medium and incubate in the same medium for 1-2 hours at 37°C.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) in serum-free medium for 30-60 minutes at 37°C.
-
Transferrin Uptake: Add fluorescently labeled transferrin to the medium (final concentration typically 10-25 µg/mL) and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Washing: Place the coverslips on ice and wash three times with ice-cold PBS to stop endocytosis and remove unbound transferrin.
-
Acid Wash (Optional): To remove any surface-bound transferrin, briefly wash the cells with a pre-chilled, acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI. Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The uptake of transferrin can be quantified by measuring the fluorescence intensity within the cells using image analysis software.
Clathrin-Mediated Endocytosis Signaling Pathway
Clathrin-mediated endocytosis is a complex process involving the coordinated action of numerous proteins to internalize cargo from the cell surface. This compound acts as an inhibitor in this pathway.
Caption: A diagram of the clathrin-mediated endocytosis pathway, indicating the inhibitory action of this compound.
By following these guidelines, researchers can handle and dispose of this compound responsibly, ensuring a safe and productive research environment while advancing the frontiers of drug discovery.
Personal protective equipment for handling Clathrin-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Clathrin-IN-4 (CAS No. 762242-59-1), a potent inhibitor of clathrin-mediated endocytosis and dynamin I GTPase activity. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. The primary hazards include toxicity if swallowed, harmful effects in contact with skin, and fatality if inhaled. It is also very toxic to aquatic life with long-lasting effects.
The following table summarizes the mandatory personal protective equipment (PPE) required when handling this compound.
| PPE Category | Required Equipment |
| Eye Protection | Chemical splash goggles or safety glasses with a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after. |
| Body Protection | Protective clothing, such as a lab coat. Ensure contaminated clothing is removed and washed before reuse. |
| Respiratory Protection | Respiratory protection is required when dust is generated. Use a NIOSH-approved respirator. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and risk.
Workflow for Handling this compound:
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Put on all required PPE as detailed in the table above.
-
-
Handling:
-
Avoid breathing dust or fumes.
-
Do not get the substance in your eyes, on your skin, or on your clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
-
In Case of Exposure:
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: If swallowed, give two glasses of water to drink and seek immediate medical advice.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Environmental Precautions: Avoid release to the environment. Due to its high toxicity to aquatic life, prevent it from entering drains or waterways.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep the substance locked up or in an area accessible only to qualified or authorized personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
